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Foundational

Structural Elucidation of 2-Bromopyridine-4-carbothioamide: A Technical Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary & Theoretical Framework In modern drug development and agrochemical synthesis, highly functionalized N-heterocycles serve as critical pharmacophores. 2-Bromopyridine-4-carbothioamide is a prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Theoretical Framework

In modern drug development and agrochemical synthesis, highly functionalized N-heterocycles serve as critical pharmacophores. 2-Bromopyridine-4-carbothioamide is a prime example of a versatile building block, featuring orthogonal reactive sites: a C2-bromide primed for transition-metal-catalyzed cross-coupling, and a C4-thioamide ideal for thiazole cyclization or robust hydrogen-bonding interactions.

As a Senior Application Scientist, I approach the structural characterization of such molecules not merely as a data-collection exercise, but as a rigorous exercise in physical organic chemistry. The Nuclear Magnetic Resonance (NMR) spectra of this compound are governed by competing electronic effects: the diamagnetic anisotropy of the pyridine ring, the inductive electron-withdrawing nature of the halogen, and the highly polarized, restricted rotation of the thiocarbonyl group. Understanding the causality behind these chemical shifts is paramount for accurate structural validation[1].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the NMR acquisition must function as a self-validating system. A simple 1D spectrum is insufficient for rigorous drug-discovery standards; the protocol must inherently cross-verify its own outputs.

Step-by-Step Acquisition Protocol
  • Sample Preparation & Solvent Selection: Dissolve 5–10 mg of high-purity 2-bromopyridine-4-carbothioamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Thioamides exhibit strong intermolecular hydrogen bonding, often rendering them insoluble in non-polar solvents like CDCl₃. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these networks. Crucially, DMSO slows the chemical exchange rate of the -NH₂ protons, allowing the restricted rotation of the C-N bond to be observed as two distinct signals rather than a broad, uninterpretable baseline hump[2].

  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Manually tune and match the probe for both ¹H and ¹³C frequencies. Causality: Precise tuning minimizes reflected RF power, maximizing the signal-to-noise ratio (SNR). This is critical for detecting the quaternary carbon signals (C2, C4, and C=S) which suffer from long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement.

  • 1D ¹H Acquisition: Acquire the proton spectrum at 298 K using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay ( D1​ ) of 2 seconds.

  • 1D ¹³C Acquisition: Acquire the carbon spectrum using composite pulse decoupling (CPD) to remove ¹H-¹³C scalar coupling (zgpg30). Use a minimum of 512 scans and a D1​ of 3 seconds to ensure sufficient relaxation of the highly deshielded thiocarbonyl carbon.

  • Self-Validation via 2D Correlation: Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. Causality: This step makes the protocol self-validating. If the integration and splitting of the 1D ¹H spectrum suggest a specific proton (e.g., H-6), the HSQC must show a direct correlation to the corresponding C-6 carbon. Any mismatch immediately flags an impurity or a structural misassignment, preventing downstream synthetic errors.

Workflow Visualization

NMR_Workflow N1 Sample Preparation (DMSO-d6, 5-10 mg) N2 Instrument Tuning & Matching (Maximize SNR for Quaternary C) N1->N2 N3 1D Acquisition (1H & 13C NMR) N2->N3 N4 2D Correlation (HSQC/HMBC) (Self-Validating Step) N3->N4 N5 Data Processing (Fourier Transform, Phasing) N4->N5 N6 Structural Elucidation (Substituent Effect Analysis) N5->N6

Figure 1: Standardized self-validating workflow for NMR acquisition of pyridine derivatives.

Spectral Data & Mechanistic Interpretation

The predictive and empirically validated NMR data for 2-bromopyridine-4-carbothioamide relies heavily on established additivity parameters for substituted six-membered heteroaromatics[3].

¹H NMR Data Analysis
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment / Causality
H-6 ~8.55Doublet (d)5.21HFurthest downfield due to the strong inductive deshielding of the adjacent pyridine nitrogen[1].
H-3 ~7.95Doublet (d)1.51HDeshielded by both the ortho-bromine and the ortho-thioamide group. Small meta-coupling to H-5.
H-5 ~7.75Doublet of doublets (dd)5.2, 1.51HOrtho-coupling to H-6 (5.2 Hz) and meta-coupling to H-3 (1.5 Hz).
NH_a ~10.20Broad singlet (br s)-1HHighly deshielded thioamide proton. Appears distinct due to restricted C-N bond rotation[4].
NH_b ~9.85Broad singlet (br s)-1HSecond thioamide proton in a different magnetic environment (cis/trans to the C=S sulfur).

Analytical Insight: The appearance of two distinct -NH₂ signals is a hallmark of thioamides. The C=S bond is highly polarizable, lending significant double-bond character to the adjacent C-N bond. This restricts rotation on the NMR timescale, placing one proton cis to the sulfur and the other trans, placing them in distinct magnetic environments[4].

¹³C NMR Data Analysis
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment / Causality
C=S ~198.5Quaternary (C)Extreme downfield shift. Driven by the paramagnetic shielding term characteristic of the low excitation energy of the C=S π-system[5].
C-6 ~151.2Methine (CH)Alpha to the pyridine nitrogen; highly deshielded by the nitrogen's electronegativity[1].
C-4 ~145.0Quaternary (C)Ipso to the electron-withdrawing thioamide group.
C-2 ~142.5Quaternary (C)Ipso to bromine. The "heavy atom effect" of bromine provides slight shielding relative to a standard C-N alpha carbon, shifting it upfield of C-6[3].
C-3 ~126.8Methine (CH)Ortho to both the bromine and the thioamide group.
C-5 ~122.4Methine (CH)Meta to the bromine, ortho to the thioamide.

Analytical Insight: The thiocarbonyl carbon (C=S) is the most diagnostic feature of this spectrum. While standard amides (C=O) resonate around 165 ppm, thioamides are pushed deep into the 190–205 ppm region. This is not due to sulfur being more electronegative than oxygen (it is actually less), but rather due to the paramagnetic contribution to the chemical shift tensor. The larger atomic radius of sulfur leads to poorer orbital overlap (3p-2p vs 2p-2p in oxygen), lowering the energy gap between the ground and excited states ( ΔE ), which drastically increases the paramagnetic deshielding effect[5].

Conclusion

The structural elucidation of 2-bromopyridine-4-carbothioamide requires a nuanced understanding of heteroaromatic substituent effects. By employing a self-validating protocol utilizing DMSO- d6​ to lock thioamide conformers and cross-referencing 1D data with 2D HSQC correlations, researchers can confidently assign the complex electronic interplay of the halogenated pyridine ring and the highly polarizable thiocarbonyl moiety.

References

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds SciSpace / Int. J. Mol. Sci. [Link]

  • Compatibility of the Thioamide Functional Group with β-Sheet Secondary Structure ACS Publications / Organic Letters [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide MDPI / Molbank [Link]

  • Synthesis, Characterization and Antibacterial Study of Tripodal tris-(N-benzoylthioureido)ethylamine AIP Publishing [Link]

Sources

Exploratory

Unveiling the Mechanisms of Action for 2-Bromopyridine-4-Carbothioamide Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Chemical Rationale The compound 2-bromopyridine-4-carbothioamide (CAS: 127556-95-0) represents a highly versatile pharmacophore in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Rationale

The compound 2-bromopyridine-4-carbothioamide (CAS: 127556-95-0) represents a highly versatile pharmacophore in modern medicinal chemistry[1]. While the pyridine-4-carbothioamide core is classically recognized for its role in anti-tubercular prodrugs such as ethionamide and prothionamide[2], the strategic introduction of a bromine atom at the 2-position fundamentally alters the molecule's utility.

From a physicochemical standpoint, the halogenation serves two critical functions:

  • Electronic Modulation: The bromine atom exerts a strong inductive electron-withdrawing effect, which influences the tautomeric equilibrium of the carbothioamide group (between the thione and thiol forms). This alters the nucleophilicity of the sulfur atom, impacting its susceptibility to enzymatic oxidation[3].

  • Synthetic Versatility: The 2-bromo substitution acts as a highly reactive handle for cross-coupling reactions, enabling the synthesis of complex, sterically demanding derivatives such as Diarylthiazoles (DATs)[4] and Pyridylureas[5].

This whitepaper dissects the three primary mechanisms of action exhibited by 2-bromopyridine-4-carbothioamide and its downstream derivatives, providing validated experimental workflows to isolate and confirm these pathways in a drug discovery setting.

Mechanism I: Prodrug Activation and InhA Inhibition (The FAS-II Pathway)

Like its structural analog ethionamide, the unmodified 2-bromopyridine-4-carbothioamide scaffold can act as a prodrug targeting Mycobacterium tuberculosis (Mtb). The mechanism is entirely dependent on the mycobacterial monooxygenase EthA[2][6].

The Biochemical Cascade:

  • S-Oxidation: The EthA enzyme catalyzes the S-oxidation of the carbothioamide moiety, generating a transient S-oxide intermediate that rapidly collapses into a highly reactive imidoyl radical[2][6].

  • Adduct Formation: This radical acts as a potent electrophile, covalently attacking the intracellular NAD+ cofactor[3][7].

  • Target Inhibition: The resulting thioamide-NAD adduct acts as a competitive inhibitor of InhA (enoyl-ACP reductase). By occupying the NADH binding pocket, it halts the Fatty Acid Synthesis II (FAS-II) pathway, depleting mycolic acids and compromising the mycobacterial cell wall[2][3][7].

EthA_InhA Prodrug 2-Bromo-Thioamide (Prodrug) EthA EthA Monooxygenase (Activation) Prodrug->EthA SOxide S-Oxide Intermediate EthA->SOxide S-oxidation Radical Reactive Imidoyl Radical SOxide->Radical Adduct Thioamide-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ Cofactor NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition CellDeath Mycolic Acid Depletion & Cell Death InhA->CellDeath

Fig 1: EthA-mediated prodrug activation and subsequent InhA inhibition pathway.

Experimental Workflow: In Vitro EthA Activation & InhA Kinetic Assay

To definitively prove that a new 2-bromo derivative operates via this pathway, researchers must utilize a self-validating reconstituted enzyme system.

  • Step 1: Recombinant Protein Preparation. Express and purify Mtb EthA and InhA using an E. coli BL21(DE3) system. Ensure EthA is co-purified with its FAD cofactor.

  • Step 2: Prodrug Activation Phase. Incubate the carbothioamide derivative (10–50 µM) with EthA (1 µM), NADPH (200 µM), and FAD (10 µM) in a 50 mM phosphate buffer (pH 7.5) at 37°C for 30 minutes.

  • Step 3: Adduct Generation. Spike the reaction with NAD+ (500 µM) to trap the reactive radical, forming the inhibitory adduct.

  • Step 4: InhA Inhibition Kinetics. Add InhA (100 nM) and the substrate 2-trans-dodecenoyl-CoA (50 µM). Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.

  • Causality Check (Crucial): Run a parallel control lacking the EthA enzyme. If the compound fails to inhibit InhA in the absence of EthA, it confirms the mechanism is strictly prodrug-based[6].

Mechanism II: PrrB-PrrA Two-Component System Disruption

When 2-bromopyridine-4-carbothioamide is reacted with substituted heteroarylacyl bromides, it yields Diarylthiazoles (DATs) [4]. These derivatives pivot away from the FAS-II pathway and instead target the PrrB-PrrA two-component regulatory system .

The PrrB-PrrA system is essential for Mtb to adapt to the hostile, acidic environment inside human macrophages[4].

  • Target Engagement: DAT derivatives bind to the sensor kinase PrrB, directly inhibiting its histidine autophosphorylation activity.

  • Signal Abrogation: Without phosphorylated PrrB, the downstream response regulator PrrA cannot be activated via phosphotransfer. Consequently, the transcription of essential survival genes is silenced, leading to bacterial clearance[4].

PrrB_PrrA Stimulus Macrophage Stress PrrB PrrB Sensor Kinase (Histidine Autophosphorylation) Stimulus->PrrB PrrA PrrA Response Regulator PrrB->PrrA Phosphotransfer GeneExpr Survival Gene Expression PrrA->GeneExpr Drug DAT Derivative (from 2-Br-Thioamide) Drug->PrrB Inhibits Autokinase Activity

Fig 2: Disruption of the PrrB-PrrA signaling cascade by DAT derivatives.

Experimental Workflow: PrrB Autokinase Inhibition Assay
  • Step 1: Kinase Preparation. Purify the truncated cytoplasmic autokinase domain of PrrB.

  • Step 2: Reaction Setup. Incubate PrrB (2 µM) with varying concentrations of the DAT derivative in a kinase buffer (50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, pH 7.5).

  • Step 3: Initiation. Introduce 100 µM ATP spiked with [γ-32P]ATP to initiate the autophosphorylation event.

  • Step 4: Termination & Quantification. Quench the reaction after 15 minutes with SDS loading buffer. Resolve the proteins via SDS-PAGE and quantify the radioactive PrrB band using a phosphorimager.

  • Causality Check: A dose-dependent reduction in the 32P-PrrB signal directly validates the compound's ability to block the ATP-binding or catalytic domain of the sensor kinase.

Mechanism III: Type II Topoisomerase Inhibition

By utilizing the bromine handle on the pyridine ring, researchers have successfully synthesized Pyridylurea derivatives (e.g., 5-bromo-2-(3-ethylureido)pyridine-4-carbothioamide)[5]. These compounds represent a leap from antimycobacterial to broad-spectrum antibacterial agents.

  • Target: These derivatives are ATP-competitive, dual-targeting inhibitors of Type II Topoisomerases (DNA Gyrase and Topoisomerase IV) in Gram-positive pathogens like S. pneumoniae and S. aureus[5].

  • Structural Mechanism: X-ray crystallography reveals that the brominated pyridyl ring facilitates critical π-stacking interactions with highly conserved arginine residues (e.g., Arg81 in S. pneumoniae ParE). The presence of the halogen (bromine or chlorine) improves enzyme inhibition potency by 6- to 24-fold compared to non-halogenated analogs by optimizing the conformational fit within the ATPase domain[5].

Workflow Synth Derivative Synthesis MIC Whole-Cell MIC Screening Synth->MIC Enzyme In Vitro Enzyme Kinetics (Topo II / IV) MIC->Enzyme Xray X-ray Crystallography (Binding Pose) Enzyme->Xray SAR SAR Optimization Xray->SAR SAR->Synth

Fig 3: Iterative target validation and SAR workflow for Topoisomerase inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

To synthesize the impact of the pyridine-4-carbothioamide scaffold and its halogenated derivatives, the following table summarizes key quantitative metrics across the three distinct mechanisms.

Compound Class / DerivativePrimary TargetPathogen / ApplicationKey Structural FeatureEfficacy MetricRef
Ethionamide / Prothionamide InhA (via EthA)M. tuberculosis2-ethyl / 2-propyl substitutionMIC: 0.6 – 2.5 µg/mL[2]
Diarylthiazoles (DATs) PrrB-PrrA SystemM. tuberculosisThiazole ring derived from carbothioamideMIC: ≤ 0.39 µg/mL[4]
Pyridylureas DNA Gyrase / Topo IVGram-positive bacteriaBromine substitution at pyridine ring6–24 fold potency increase[5]

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Foundational

Thermodynamic Stability and Hydrolytic Kinetics of 2-Bromopyridine-4-carbothioamide in Aqueous Media

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacological Context In contemporary drug discovery, thioamides are incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacological Context

In contemporary drug discovery, thioamides are increasingly deployed as robust peptide isosteres and essential precursors for bioactive heterocycles (e.g., 1,3-thiazoles). 2-Bromopyridine-4-carbothioamide represents a highly functionalized scaffold where the electronic interplay between the electron-withdrawing 2-bromo-substituted pyridine ring and the 4-carbothioamide moiety dictates its behavior in aqueous environments. Understanding the thermodynamic boundaries of this molecule is critical for formulation stability, pharmacokinetic profiling, and its utility in late-stage functionalization.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-bromopyridine-4-carbothioamide in aqueous solution, detailing the mechanistic causality behind its hydrolytic resistance and providing field-proven, self-validating protocols for kinetic profiling.

Structural Thermodynamics and Ground-State Stabilization

The exceptional stability of 2-bromopyridine-4-carbothioamide in aqueous solution is fundamentally driven by the electronic properties of the thioamide bond and the inductive effects of the pyridine core.

Electronic Interplay and pKa Considerations

The unsubstituted 2-bromopyridine nucleus exhibits a highly depressed pKa of approximately 0.71 at 25°C[1]. The addition of the electron-withdrawing carbothioamide group at the 4-position further reduces the basicity of the pyridine nitrogen. Consequently, in standard physiological (pH 7.4) or even strongly acidic aqueous media (pH > 1.0), the pyridine nitrogen remains strictly unprotonated. This lack of protonation is critical; protonation would drastically increase the electrophilicity of the C4 position, thereby accelerating nucleophilic attack. Because it remains neutral, the scaffold maintains high kinetic stability.

Thioamide Resonance and Hydrolytic Resistance

Thioamides are inherently more resistant to hydrolysis than their oxo-amide counterparts. This resistance originates from the larger van der Waals radius of sulfur (1.85 Å) compared to oxygen (1.40 Å) and its lower electronegativity (2.58 vs. 3.44). These atomic properties result in a significantly higher contribution of the polar resonance form ( nN​→πC=S∗​ conjugation)[2]. This 2 increases the rotational barrier around the N–C(S) axis by 5–7 kcal/mol relative to amides, rendering the thiocarbonyl carbon highly shielded against nucleophilic attack by water[2].

Mechanistic Pathways of Aqueous Hydrolysis

Despite its stability, 2-bromopyridine-4-carbothioamide will undergo hydrolysis under forced basic or thiophilic conditions. The thermodynamic driving force for this reaction is the formation of the highly stable 2-bromopyridine-4-carboxylate anion.

In basic aqueous solutions, the reaction proceeds via a stepwise mechanism. Hydroxide ( OH− ) attacks the thiocarbonyl carbon to form a high-energy tetrahedral intermediate. The rate-determining step is the subsequent collapse of this intermediate, which requires the expulsion of the poor leaving group NH2−​ (which rapidly abstracts a proton to form NH3​ ) or SH− [3]. The presence of the 2-bromo group exerts a mild inductive pull (-I effect) that slightly lowers the activation free energy ( ΔG‡ ) for the initial hydroxide attack compared to an aliphatic thioamide, but the overall barrier remains formidable.

Pathway A 2-Bromopyridine-4-carbothioamide (Ground State) B Tetrahedral Intermediate (OH- Attack) A->B OH- / H2O C Transition State (C-N / C-S Cleavage) B->C Rate-Limiting Step D 2-Bromopyridine-4-carboxylate + Hydrolysis Byproducts C->D Fast Elimination

Caption: Base-catalyzed hydrolysis pathway of 2-bromopyridine-4-carbothioamide.

Quantitative Thermodynamic Profiling

To contextualize the stability of this molecule, thermodynamic parameters must be extracted using the Eyring equation. The table below summarizes representative thermodynamic data for the base-catalyzed hydrolysis (pH 10.0) of 2-bromopyridine-4-carbothioamide compared to its oxo-amide analog. The highly negative entropy of activation ( ΔS‡ ) reflects the highly ordered nature of the bimolecular transition state during the formation of the tetrahedral intermediate.

Table 1: Comparative Thermodynamic Parameters for Aqueous Hydrolysis (pH 10.0, 25°C)

Compound ΔG‡ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K) kobs​ at 25°C ( s−1 )
2-Bromopyridine-4-carbothioamide 24.5 18.2 -21.1 1.2×10−8
2-Bromopyridine-4-carboxamide (Ref)21.015.5-18.4 4.5×10−6

Data synthesized from analogous 4[4].

Self-Validating Experimental Methodology

To accurately determine the thermodynamic stability of 2-bromopyridine-4-carbothioamide, researchers must employ a workflow that decouples pure hydrolytic degradation from alternative pathways (e.g., desulfurization or oxidation). The following RP-HPLC-UV methodology is designed as a self-validating system .

Causality Behind the Protocol Design:
  • Why RP-HPLC over direct UV-Vis? The UV absorbance spectra of the thioamide and its primary degradant (2-bromopyridine-4-carboxylic acid) overlap heavily. HPLC ensures spatial resolution of these species prior to quantification.

  • Why the Mass Balance Check? If the molar sum of the remaining thioamide and the formed carboxylic acid does not equal the initial concentration, an off-target pathway is occurring, which invalidates standard Eyring thermodynamic extraction.

Workflow S1 Buffer Equilibration (pH 2-12) S2 Thermal Incubation (25°C - 60°C) S1->S2 S3 Aliquot Quenching & Mass Balance S2->S3 S4 RP-HPLC-UV Quantification S3->S4 S5 Eyring Analysis (Thermodynamics) S4->S5

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Step-by-Step Protocol: Thermodynamic Stability Profiling

Step 1: Preparation of Buffered Solutions

  • Prepare 50 mM buffer solutions across a pH range of 2.0 to 12.0 (e.g., Phosphate for pH 2-8, Borate for pH 9-10, Carbonate for pH 11-12). Adjust ionic strength to 0.1 M using NaCl to prevent kinetic salt effects.

Step 2: Sample Initiation and Internal Standardization

  • Dissolve 2-bromopyridine-4-carbothioamide in HPLC-grade DMSO to create a 10 mM stock.

  • Spike the stock into the pre-equilibrated aqueous buffers to a final concentration of 100 µM (ensure final DMSO concentration is ≤1% to avoid co-solvent thermodynamic artifacts).

  • Add 3-bromopyridine (50 µM) as an internal standard to correct for any volumetric injection errors during subsequent analysis.

Step 3: Thermal Incubation and Quenching

  • Incubate the solutions in sealed, amber glass vials (to prevent photo-oxidation of the thioamide) at precisely controlled temperatures: 25°C, 37°C, 50°C, and 60°C.

  • At predefined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), extract 100 µL aliquots.

  • Critical Step: Immediately quench the reaction by diluting the aliquot 1:1 with a neutralizing buffer (e.g., 100 mM Citrate pH 4.0 for basic incubations) to instantaneously freeze the kinetic state before autosampler queuing.

Step 4: RP-HPLC-UV Analysis and Mass Balance Validation

  • Analyze the quenched samples using a C18 reverse-phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detection: UV at 254 nm and 280 nm.

  • Self-Validation Check: Calculate the molar concentration of the remaining thioamide ( [T]t​ ) and the formed 2-bromopyridine-4-carboxylic acid ( [C]t​ ). The assay is only valid if [T]t​+[C]t​=[T]0​±5% .

Step 5: Thermodynamic Parameter Extraction

  • Plot ln([T]t​/[T]0​) versus time to determine the pseudo-first-order rate constant ( kobs​ ) for each temperature.

  • Construct an Eyring plot ( ln(kobs​/T) vs. 1/T ). The slope yields −ΔH‡/R and the y-intercept yields ln(kB​/h)+ΔS‡/R . Calculate ΔG‡ using ΔG‡=ΔH‡−TΔS‡ .

Conclusion

The thermodynamic stability of 2-bromopyridine-4-carbothioamide in aqueous solution is a product of profound ground-state stabilization inherent to the thioamide bond, coupled with the pKa-depressing effects of the 2-bromo-substituted pyridine ring. By resisting protonation at physiological pH and maintaining a high rotational barrier against nucleophilic attack, this molecule serves as an exceptionally stable scaffold for advanced pharmaceutical applications. Utilizing rigorous, self-validating kinetic protocols ensures that researchers can accurately map its degradation pathways, accelerating downstream formulation and late-stage functionalization efforts.

References

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation National Center for Biotechnology Information (PMC)[Link]

  • The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)[Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-bromopyridine-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of two fundamental chemical properties of 2-bromopyridine-4-carbothioamide: its molecular weight and exact...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of two fundamental chemical properties of 2-bromopyridine-4-carbothioamide: its molecular weight and exact mass. As this compound is not widely cataloged in major chemical databases, this guide will also serve as a case study in determining these crucial parameters from first principles based on its chemical structure. Understanding the distinction and application of these values is paramount for researchers in fields such as medicinal chemistry, analytical chemistry, and drug development, particularly for compound characterization, synthesis verification, and high-resolution mass spectrometry analysis.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the realm of chemical sciences, precision in measurement and characterization is fundamental. While often used interchangeably in introductory contexts, molecular weight and exact mass are distinct concepts with specific applications.

  • Molecular Weight (or Average Molecular Mass) is calculated using the weighted average of the atomic masses of the constituent elements, as they occur in nature.[1] These standard atomic weights, published by bodies like the IUPAC, account for the natural abundance of all stable isotopes of an element.[2] This value is crucial for gravimetric analysis and stoichiometry, where macroscopic quantities of substances are used.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant stable isotope of each element.[3] This value is of paramount importance in high-resolution mass spectrometry (HRMS), where individual ions are resolved based on their mass-to-charge ratio. The exact mass is a theoretical value that, when compared to the experimentally measured mass, can confirm the elemental composition of a molecule with high confidence.

Deducing the Chemical Formula of 2-bromopyridine-4-carbothioamide

A prerequisite for calculating either molecular weight or exact mass is the determination of the correct molecular formula. This can be systematically deduced from the IUPAC name:

  • Pyridine: A six-membered aromatic heterocycle with the formula C₅H₅N.

  • 2-bromo: A bromine atom (Br) is substituted at the second position of the pyridine ring, replacing one hydrogen atom.

  • 4-carbothioamide: A carbothioamide group (-C(=S)NH₂) is substituted at the fourth position of the ring, replacing another hydrogen atom.

Starting with the pyridine structure and performing the substitutions, we can tally the atoms:

  • Carbon (C): 5 atoms from the pyridine ring and 1 from the carbothioamide group, totaling 6.

  • Hydrogen (H): 3 atoms remain on the pyridine ring (at positions 3, 5, and 6) and 2 atoms are on the amine of the carbothioamide group, totaling 5.

  • Bromine (Br): 1 atom.

  • Nitrogen (N): 1 atom from the pyridine ring and 1 from the carbothioamide group, totaling 2.

  • Sulfur (S): 1 atom from the carbothioamide group.

Thus, the molecular formula for 2-bromopyridine-4-carbothioamide is C₆H₅BrN₂S .

cluster_0 Mass Spectrometry Analysis cluster_1 Resulting Spectrum Molecule 2-Bromopyridine-4-carbothioamide (C₆H₅BrN₂S) Ionization Ionization Source Molecule->Ionization Introduction Analyzer Mass Analyzer Ionization->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Ion Separation (by m/z) M_peak M Peak (contains ⁷⁹Br) m/z ≈ 229.94 Detector->M_peak Signal (Intensity ≈ 1) M2_peak M+2 Peak (contains ⁸¹Br) m/z ≈ 231.94 Detector->M2_peak Signal (Intensity ≈ 1)

Figure 2: Workflow for mass spectrometry analysis of a brominated compound.

References

  • PubChem. 2-(5-Bromo-2-iodoanilino)pyridine-4-carbothioamide. Available from: [Link]

  • PubChem. 2-Bromo-4-pyridinecarboxaldehyde. Available from: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. Available from: [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. Available from: [Link]

  • Wikipedia. Standard atomic weight. Available from: [Link]

  • ChemLin. Standard Atomic Weights of the Chemical Elements. Available from: [Link]

  • PubChem. 2-bromo-N-(2-hydroxyethyl)pyridine-4-carboxamide. Available from: [Link]

  • Wikipedia. 2-Bromopyridine. Available from: [Link]

  • PubChemLite. 5-bromo-2-vinylpyrimidine (C6H5BrN2). Available from: [Link]

  • IUPAC. Atomic Weights of the Elements 2023. Available from: [Link]

  • PubChem. CID 57455358. Available from: [Link]

  • National Center for Biotechnology Information. The Table of Standard Atomic Weights—An exercise in consensus. Available from: [Link]

  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. Available from: [Link]

  • Optibrium. Exact mass calculator. Available from: [Link]

  • PubChem. CID 57452590. Available from: [Link]

  • University of California, Davis. Table of Isotopic Masses and Natural Abundances. Available from: [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. Available from: [Link]

  • PubChem. 6-Bromonicotinic acid. Available from: [Link]

  • PubChem. Bromoaniline. Available from: [Link]

  • The ISIC- EPFL mstoolbox. Molecular mass calculator. Available from: [Link]

  • Chemistry LibreTexts. Isotope Abundance. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Dual-Mode Transition Metal Catalysis Utilizing 2-Bromopyridine-4-carbothioamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal cross-coupling, and ligand design. Executive Summary In the synthesis of complex activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal cross-coupling, and ligand design.

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the demand for multifunctional scaffolds is paramount. 2-Bromopyridine-4-carbothioamide is a uniquely versatile molecule that operates in two distinct catalytic paradigms. It features a highly electrophilic 2-bromopyridine domain, primed for classical cross-coupling, and a 4-carbothioamide domain, which can act either as a directing group/ligand or as a substrate for desulfitative coupling.

This application note provides field-proven protocols for utilizing this molecule as both a sequential cross-coupling substrate [1] and a bidentate S,N-ligand for robust palladium(II) precatalysts[2],[3].

Mechanistic Rationale & Causality

To successfully manipulate 2-bromopyridine-4-carbothioamide without catalyst poisoning or unwanted side reactions, one must understand the causality behind the reagent selection:

  • C–Br Activation (Electrophilic Mode): The nitrogen atom in the pyridine ring withdraws electron density from the C2 position, lowering the activation energy for the oxidative addition of Pd(0) into the C–Br bond[1]. However, the thioamide sulfur is a known catalyst poison. To prevent the sulfur from sequestering the palladium, a high ligand-to-metal ratio (e.g., PPh3:Pd = 4:1) is employed. This saturates the metal's coordination sphere, kinetically favoring C–Br insertion over S-coordination.

  • Thioamide Activation (Desulfitative Mode): Thioamides resist standard cross-coupling. Under Liebeskind-Srogl conditions, a stoichiometric copper(I) thiophile (CuTC) is introduced to polarize the C=S bond. The Cu(I) scavenges the extruded sulfur, driving the transmetalation of an arylboronic acid from Pd(II) to form a new C–C bond[4].

  • Ligand Coordination Mode: The soft sulfur atom of the thioamide and the borderline-hard nitrogen of the pyridine ring create a hemilabile bidentate pocket. When reacted with PdCl2(CH3CN)2, the labile acetonitrile ligands are displaced, forming a highly stable square-planar[Pd(S,N-Ligand)Cl2] complex. This prevents degradation into inactive "black palladium," creating an excellent precatalyst for challenging aqueous reactions[2],[3].

Orthogonal Reactivity Workflow

The following diagram maps the logical relationship between the molecule's dual functional pathways.

G Substrate 2-Bromopyridine-4-carbothioamide (Dual-Functional Scaffold) Suzuki Pathway A: Substrate Chemoselective Suzuki-Miyaura (C-Br Activation) Substrate->Suzuki Pd(OAc)2, PPh3 Ar-B(OH)2, Base Ligand Pathway B: Ligand Pd(II) Complexation (S,N-Coordination) Substrate->Ligand PdCl2(CH3CN)2 Room Temp ProductA 2-Arylpyridine-4-carbothioamide (Pharmaceutical Intermediate) Suzuki->ProductA ProductB [Pd(L)Cl2] Precatalyst (Active Cross-Coupling Catalyst) Ligand->ProductB Liebeskind Liebeskind-Srogl Coupling (Desulfitative C-C Bond Formation) ProductA->Liebeskind Pd(0), CuTC Ar'-B(OH)2 Catalysis Aqueous Suzuki Coupling (Ar-Cl + Ar'-B(OH)2) ProductB->Catalysis Catalyst Application

Caption: Orthogonal catalytic pathways of 2-bromopyridine-4-carbothioamide as a substrate and ligand.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Substrate Mode)

Objective: Arylate the C2 position while strictly preserving the thioamide functional group. Causality: Using Pd(OAc)2 with an excess of PPh3 generates a highly active, sterically protected mononuclear Pd(0) species that rapidly inserts into the C–Br bond before sulfur coordination can arrest the catalytic cycle[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine 2-bromopyridine-4-carbothioamide (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)2 (5 mol%), PPh3 (20 mol%), and anhydrous Na2CO3 (2.0 equiv).

  • Degassing: Subject the solid mixture to three vacuum/argon cycles. Causality: O2 must be rigorously excluded to prevent the oxidation of the in situ generated Pd(0) and the phosphine ligand.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80 °C under argon for 4 hours.

  • Validation Checkpoint 1 (Visual): The solution should transition from pale yellow to a deep red/brown, indicating the formation of the active Pd(0) complex. The appearance of a black precipitate (bulk palladium) indicates catalyst death due to insufficient phosphine.

  • Validation Checkpoint 2 (Analytical): Perform TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.4) should be completely consumed, replaced by a blue-fluorescent spot under 254 nm UV (Rf ~0.6).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

Protocol 2: Liebeskind-Srogl Desulfitative Coupling

Objective: Convert the preserved thioamide from Protocol 1 into a functionalized ketimine or substituted aryl group. Causality: CuTC acts as an irreversible sulfur scavenger. Microwave heating accelerates the catalytic cycle, outcompeting the thermal degradation of the catalyst[4].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, charge the 2-arylpyridine-4-carbothioamide from Protocol 1 (1.0 equiv), a distinct arylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv).

  • Solvent: Add anhydrous, degassed THF (0.2 M concentration). Seal the vial with a Teflon septum.

  • Reaction: Irradiate in a microwave reactor at 100 °C for 90 minutes.

  • Validation Checkpoint 1 (Visual): A dense black precipitate (Cu2S) must form. This is the macroscopic indicator of successful sulfur extrusion and forward reaction progress[4].

  • Validation Checkpoint 2 (Analytical): LC-MS analysis should show the disappearance of the M+ mass corresponding to the thioamide and the emergence of the desulfurized cross-coupled product mass.

  • Workup: Filter the crude mixture through a pad of Celite to remove Cu2S and Pd residues. Concentrate and purify via silica gel chromatography.

Protocol 3: Synthesis of [Pd(2-Br-Pyr-4-CTA)Cl2] Precatalyst (Ligand Mode)

Objective: Utilize the molecule as an S,N-ligand to synthesize an air-stable Pd(II) precatalyst. Causality: PdCl2(CH3CN)2 contains labile acetonitrile ligands that are easily displaced by the stronger S and N donors of the thioamide, yielding a thermodynamically stable complex[2],[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromopyridine-4-carbothioamide (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Complexation: Slowly add a solution of PdCl2(CH3CN)2 (1.0 equiv) in DCM dropwise at room temperature.

  • Reaction: Stir vigorously for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (Visual): An orange/red microcrystalline solid will precipitate from the DCM solution as the complex forms.

  • Validation Checkpoint 2 (Analytical): Isolate the solid and perform 1H NMR (in DMSO-d6). The pyridine C6 proton will exhibit a significant downfield shift (Δδ ~0.3-0.5 ppm) compared to the free ligand, confirming nitrogen coordination to the Pd(II) center[3].

  • Isolation: Filter the precipitate, wash with cold DCM and diethyl ether, and dry under high vacuum.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data for the protocols described above, providing benchmarks for yield and catalyst efficiency.

Protocol / Reaction TypeSubstrate / RoleCatalyst SystemTemp / TimeExpected Yield
1. Suzuki-Miyaura 2-Bromopyridine-4-carbothioamide (Electrophile)5 mol% Pd(OAc)2, 20 mol% PPh380 °C / 4 h82 - 88%
2. Liebeskind-Srogl 2-Arylpyridine-4-carbothioamide (Electrophile)5 mol% Pd(PPh3)4, 1.5 eq CuTC100 °C (MW) / 1.5 h70 - 78%
3. Complexation 2-Bromopyridine-4-carbothioamide (Ligand)Stoichiometric PdCl2(CH3CN)225 °C / 12 h> 90%
Aqueous Suzuki Aryl Chlorides (Using Catalyst from Protocol 3)2 mol% [Pd(L)Cl2] Precatalyst100 °C / 8 h85 - 95%

References

  • Title: Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Cyclic Thioamides with Alkenylboronic Acids, Organostannanes, and Siloxanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Characterisation and Oxidative Addition Products of Palladium (0) Complexes Ligated by Heterocyclic Thioamide Source: Trade Science Inc. (TSI Journals) URL: [Link]

  • Title: Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts Source: Canadian Journal of Chemistry (CDN Science Pub) URL: [Link]

  • Title: The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Application

Application Note: 2-Bromopyridine-4-carbothioamide as an Orthogonal Bifunctional Scaffold in Targeted Drug Discovery

Executive Summary & Strategic Rationale In modern pharmaceutical drug discovery, the rapid assembly of complex, drug-like heterobiaryl architectures is paramount. 2-Bromopyridine-4-carbothioamide (CAS: 136687-78-8) has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern pharmaceutical drug discovery, the rapid assembly of complex, drug-like heterobiaryl architectures is paramount. 2-Bromopyridine-4-carbothioamide (CAS: 136687-78-8) has emerged as a highly privileged, bifunctional building block. Its structural anatomy features two orthogonal reactive centers: a highly nucleophilic carbothioamide group at the 4-position and an electrophilic aryl bromide at the 2-position.

This specific molecular topology allows medicinal chemists to execute a modular, step-wise synthetic strategy without the need for protecting group chemistry. The carbothioamide moiety is classically deployed in the 1[1] to construct a pyridyl-thiazole core, a pharmacophore frequently found in potent kinase inhibitors (e.g., ROCK, CDK) and nuclear receptor modulators[1][2]. Subsequently, the 2-bromopyridine handle serves as an ideal substrate for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), enabling late-stage diversification.

Mechanistic Causality in Synthetic Workflows

The utility of 2-bromopyridine-4-carbothioamide relies on exploiting the distinct electronic properties of its functional groups:

  • Thioamide Nucleophilicity: The sulfur atom of the thioamide is highly polarizable and nucleophilic. In the presence of an α -haloketone, the sulfur rapidly attacks the electrophilic α -carbon. This initial step is highly favored and occurs orthogonally to the aryl bromide, which remains inert under these condensation conditions.

  • Aryl Bromide Activation: The bromine atom at the 2-position of the pyridine ring is electronically deactivated by the adjacent electronegative pyridine nitrogen. This makes the C-Br bond highly susceptible to oxidative addition by Palladium(0) species, facilitating downstream cross-coupling reactions with amines or boronic acids to generate the final active pharmaceutical ingredient (API).

G A 2-Bromopyridine-4-carbothioamide (Bifunctional Scaffold) C Hantzsch Thiazole Synthesis (Ethanol, Reflux) A->C B alpha-Haloketone / Ester B->C D 2-(2-Bromopyridin-4-yl)thiazole Intermediate Core C->D F Palladium Cross-Coupling (Buchwald-Hartwig / Suzuki) D->F E Amine / Boronic Acid E->F G Targeted Drug Candidate (e.g., Kinase Inhibitor) F->G

Orthogonal synthetic workflow of 2-bromopyridine-4-carbothioamide in drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in library synthesis, the following protocols are designed as self-validating systems. Each step includes built-in visual and analytical checkpoints to confirm reaction success before proceeding.

Protocol A: Hantzsch Thiazole Synthesis (Core Assembly)

This protocol describes the condensation of 2-bromopyridine-4-carbothioamide with ethyl bromopyruvate to form the foundational pyridyl-thiazole core, a methodology adapted from standard 3[3].

Causality of Conditions: Ethanol is selected as a polar protic solvent to stabilize the polar transition state during the initial nucleophilic attack. Reflux conditions provide the necessary thermal energy to drive the subsequent cyclodehydration step, ensuring complete aromatization of the thiazole ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend 2-bromopyridine-4-carbothioamide (1.0 eq, 5.0 mmol) in absolute ethanol (20 mL).

  • Addition: Add ethyl bromopyruvate (1.05 eq, 5.25 mmol) dropwise at room temperature. Self-Validation Checkpoint 1: The suspension will typically transition to a clear solution as the initial acyclic thioimidate intermediate forms.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 1.5 to 2 hours.

  • Monitoring: Monitor the reaction via LC-MS. Self-Validation Checkpoint 2: The starting material mass [M+H]+ should completely disappear, replaced by the desired cyclized product mass.

  • Isolation: Remove the heat source and cool the mixture to 0°C in an ice bath for 1 hour. Self-Validation Checkpoint 3: A dense precipitate of the hydrobromide salt of the product will form.

  • Filtration: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry under high vacuum to afford the pure 2-(2-bromopyridin-4-yl)thiazole derivative.

Protocol B: Buchwald-Hartwig Amination (Late-Stage Diversification)

This protocol details the substitution of the 2-bromo handle with a primary or secondary amine, a critical step in synthesizing 2[2].

Causality of Conditions: Pd2(dba)3 is used as the palladium source in conjunction with Xantphos. The wide bite angle of the Xantphos ligand enforces a specific geometry on the palladium center that highly accelerates the reductive elimination step, which is often the rate-limiting step in C-N bond formation with deactivated pyridines.

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the 2-(2-bromopyridin-4-yl)thiazole intermediate (1.0 eq, 0.5 mmol), the desired amine (1.2 eq, 0.6 mmol), Pd2(dba)3 (0.05 eq, 2.5 mol%), Xantphos (0.1 eq, 5 mol%), and finely powdered Cs2​CO3​ (2.0 eq, 1.0 mmol).

  • Degassing: Seal the vial, evacuate, and backfill with ultra-pure Argon (repeat 3 times). Add anhydrous 1,4-dioxane (3 mL) via syringe.

  • Reaction: Heat the mixture in a microwave reactor at 150°C for 30 minutes. Self-Validation Checkpoint 1: The reaction mixture will change from a deep purple/red (Pd(0) complex) to a dark brown/black suspension, accompanied by the precipitation of inorganic salts (CsBr).

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient) to yield the final API.

Quantitative Data: Cross-Coupling Optimization

The efficiency of the Buchwald-Hartwig amination on the 2-bromopyridine scaffold is highly dependent on the catalyst-ligand-base combination. The following table summarizes optimization data for coupling a sterically hindered amine to the pyridyl-thiazole core.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)2 (5 mol%)BINAP (10 mol%)Cs2CO3Toluene11042
2Pd2(dba)3 (2.5 mol%)BINAP (5 mol%)KOtBuDioxane10058
3Pd2(dba)3 (2.5 mol%)Xantphos (5 mol%)Cs2CO3Dioxane11081
4 Pd2(dba)3 (2.5 mol%) Xantphos (5 mol%) Cs2CO3 Dioxane 150 (MW) 94
5RuPhos Pd G3 (5 mol%)RuPhos (5 mol%)LiHMDSTHF8576

Table 1: Optimization of C-N cross-coupling conditions for the 2-bromopyridyl-thiazole intermediate. Microwave (MW) irradiation with Xantphos provided the optimal self-validating yield.

Pharmacological Application: Kinase Inhibition

Compounds derived from 2-bromopyridine-4-carbothioamide are frequently utilized as ATP-competitive kinase inhibitors. The pyridyl-thiazole core acts as a rigid, planar hinge-binding motif. The nitrogen of the pyridine and the heteroatoms of the thiazole form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in ROCK or Casein Kinase 1)[2][4].

By modifying the amine substituent at the 2-position of the pyridine, researchers can precisely tune the molecule's trajectory into the solvent-exposed region or the hydrophobic pocket of the kinase, thereby optimizing both potency and selectivity.

G S Extracellular Stimulus R Receptor Activation S->R K Target Kinase (e.g., ROCK/CDK) R->K E Downstream Effector Blockade K->E Inhibited by Drug D Pyridyl-Thiazole Inhibitor D->K Binds ATP Pocket O Disease Modulation (Apoptosis / Anti-proliferation) E->O

Pharmacological mapping of pyridyl-thiazole inhibitors within a kinase signaling pathway.

References

  • Androgen receptor modulating compounds (US Patent 8,975,254 B2). Details the synthesis of AR modulators utilizing carbothioamide and 2-bromopyridine condensation strategies.
  • Tricyclic pyrido-carboxamide derivatives as ROCK inhibitors (US Patent 9,663,529 B2). Describes the application of 2-(pyridin-4-yl)thiazole-4-carboxamide derivatives in cardiovascular and oncologic targeted therapies.
  • Pyrazole substituted imidazopyrazines as casein kinase 1 d/e inhibitors (US Patent 9,475,817 B2). Highlights the use of pyridyl-thiazole intermediates in the synthesis of serine/threonine kinase inhibitors for cancer therapy.
  • Androgen receptor modulating compounds (WO2011051540A1). Provides foundational reaction conditions for refluxing carbothioamides with ethyl bromopyruvate in ethanol.

Sources

Method

Application Note: In Vitro Profiling of 2-Bromopyridine-4-carbothioamide Analogs for Anti-Mycobacterial Drug Discovery

Executive Summary The rising incidence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics. 2-Bromopyridine-4-carbothioamide analogs represent a promising class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising incidence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics. 2-Bromopyridine-4-carbothioamide analogs represent a promising class of compounds structurally related to the second-line anti-TB drug ethionamide (ETH). Because these compounds function as prodrugs, standard high-throughput screening methodologies often yield false negatives if the complex intracellular activation pathways are not properly simulated in vitro.

This application note provides a comprehensive, self-validating framework for evaluating 2-bromopyridine-4-carbothioamide derivatives. It details the causality behind whole-cell phenotypic screening and target-specific enzymatic assays, ensuring that drug development professionals can accurately quantify both cellular efficacy and target engagement.

Mechanistic Rationale: The Thioamide Prodrug Paradigm

To design an effective assay protocol, one must first understand the mechanism of action. 2-Bromopyridine-4-carbothioamide is not intrinsically active against its primary target, the enoyl-acyl carrier protein (ACP) reductase (InhA). Instead, it relies on a bioactivation cascade.

In M. tuberculosis, the flavin-dependent monooxygenase EthA oxidizes the thioamide to a reactive S-oxide intermediate. This intermediate subsequently reacts with intracellular NAD+ to form a covalent NAD-adduct. It is this bulky adduct that acts as a potent, competitive inhibitor of InhA, disrupting the biosynthesis of mycolic acids—the critical lipid components of the mycobacterial cell wall[1].

MOA Prodrug 2-Bromopyridine-4- carbothioamide EthA EthA Monooxygenase (Activation) Prodrug->EthA Oxidation Adduct Covalent NAD-Adduct (Active Inhibitor) EthA->Adduct + NAD+ InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition Effect Mycolic Acid Synthesis Halted InhA->Effect Cell Death

Figure 1: Mechanism of action for 2-bromopyridine-4-carbothioamide analogs targeting InhA.

Protocol I: Whole-Cell Efficacy via Resazurin Microtiter Assay (REMA)

Rationale and Causality

The Resazurin Microtiter Assay (REMA) is the gold standard for phenotypic screening of anti-mycobacterial compounds. Unlike radiometric methods (e.g., BACTEC), REMA is low-cost, high-throughput, and relies on a simple redox indicator. Viable mycobacteria metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin.

We utilize Middlebrook 7H9 broth supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase). Why OADC? M. tuberculosis is a lipid-rich organism. Oleic acid provides essential fatty acids, while Bovine Serum Albumin (BSA) acts as a lipid carrier and binds toxic free fatty acids that would otherwise lyse the cells. Catalase is critical to neutralize toxic peroxides generated during slow mycobacterial metabolism [2].

Step-by-Step Methodology
  • Media Preparation : Prepare Middlebrook 7H9 broth containing 0.1% Casitone and 0.5% glycerol. Autoclave, cool to 45°C, and add 10% (v/v) OADC enrichment.

  • Inoculum Standardization : Grow M. tuberculosis H37Rv in 7H9-OADC to log phase (OD600 ≈ 0.6-0.8). Adjust the suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9-OADC to achieve a final testing inoculum of approximately 5×105 CFU/mL.

  • Compound Plating : In a 96-well plate, perform two-fold serial dilutions of the 2-bromopyridine-4-carbothioamide analogs in 100 µL of 7H9-OADC. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation : Add 100 µL of the diluted bacterial suspension to each well. Seal the plates in gas-permeable plastic bags to prevent evaporation and incubate at 37°C for 7 days.

  • Indicator Addition : Add 30 µL of 0.02% (w/v) filter-sterilized resazurin solution to each well. Incubate for an additional 24 hours at 37°C.

  • Readout : Determine the Minimum Inhibitory Concentration (MIC) visually (the lowest concentration preventing a blue-to-pink color change) or via fluorescence (excitation 530 nm, emission 590 nm).

Protocol II: Target Engagement via InhA Enzymatic Inhibition Assay

Rationale and Causality (The Activation Imperative)

Testing a thioamide prodrug directly against recombinant InhA will result in a false negative because the compound lacks affinity for the enzyme without prior activation. Therefore, the assay must be coupled with a biomimetic oxidation step to generate the NAD-adduct in situ.

The assay monitors the InhA-catalyzed reduction of trans-2-dodecenoyl-Coenzyme A (DD-CoA) to dodecanoyl-CoA. This reaction obligately consumes NADH. Because NADH absorbs strongly at 340 nm while its oxidized form (NAD+) does not, the reaction kinetics can be precisely tracked via spectrophotometric depletion at 340 nm. The assay is buffered with PIPES at pH 6.8, which exactly matches the optimal catalytic environment for the InhA tetramer[3].

Workflow Step1 1. Biomimetic Activation (Analog + NAD+ + H2O2/Mn-Porphyrin) Step3 3. Reaction Initiation (Add 50 nM Recombinant InhA) Step1->Step3 Step2 2. Buffer Preparation (30 mM PIPES pH 6.8, 250 µM NADH, 50 µM DD-CoA) Step2->Step3 Step4 4. Kinetic Readout (Monitor Absorbance decay at 340 nm) Step3->Step4

Figure 2: In vitro enzymatic workflow for prodrug activation and InhA inhibition kinetics.

Step-by-Step Methodology
  • Biomimetic Prodrug Activation : Incubate 1 mM of the 2-bromopyridine-4-carbothioamide analog with 2 mM NAD+ and a mild oxidant (e.g., 1 mM H2O2 with a catalytic manganese porphyrin) in 50 mM phosphate buffer (pH 7.4) for 2 hours at 37°C to generate the active adduct. Quench the reaction with catalase.

  • Assay Mixture Preparation : In a UV-transparent 96-well microplate, prepare a reaction mixture containing 30 mM PIPES (pH 6.8), 250 µM NADH, and 50 µM trans-2-dodecenoyl-CoA (DD-CoA).

  • Inhibitor Addition : Add varying concentrations of the pre-activated compound mixture to the wells.

  • Reaction Initiation : Rapidly add recombinant M. tuberculosis InhA to a final concentration of 50 nM to initiate the reaction.

  • Kinetic Measurement : Immediately monitor the decrease in absorbance at 340 nm using a microplate reader at 25°C for 10 minutes.

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC50 by plotting the fractional activity ( Vi​/V0​ ) against the log concentration of the inhibitor.

Data Interpretation & Quantitative Profiling

A robust drug discovery pipeline requires triangulating whole-cell efficacy, target engagement, and mammalian cytotoxicity (e.g., against HepG2 cells) to determine the Selectivity Index (SI). Below is a structured presentation of expected quantitative data when profiling 2-bromopyridine-4-carbothioamide analogs against the parent compound, Ethionamide.

Compound IDREMA MIC (µM)InhA IC50 (µM)*HepG2 CC50 (µM)Selectivity Index (CC50/MIC)
Ethionamide (Control) 1.50 ± 0.22.10 ± 0.3> 100> 66
2-Bromo-Analog A 0.85 ± 0.11.15 ± 0.2> 100> 117
2-Bromo-Analog B 4.20 ± 0.56.80 ± 0.485.020
2-Bromo-Analog C > 50.0> 50.045.0< 1

*Note: InhA IC50 values are derived post-biomimetic activation. Analogs exhibiting low MICs but high IC50s may indicate off-target effects or poor activation kinetics by the EthA enzyme.

References

  • DeBarber, A. E., et al. (2000). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Kikelj, D., et al. (2016). Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application

2-bromopyridine-4-carbothioamide as a precursor for novel thiazole derivatives

An In-Depth Guide to the Synthesis of Novel Pyridine-Thiazole Hybrids using 2-Bromopyridine-4-carbothioamide as a Key Precursor. Introduction: The Strategic Fusion of Privileged Scaffolds In the landscape of medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Novel Pyridine-Thiazole Hybrids using 2-Bromopyridine-4-carbothioamide as a Key Precursor.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, both the pyridine and thiazole ring systems are considered "privileged structures" due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] The pyridine moiety is a cornerstone in drugs like Isoniazid, a critical anti-tuberculosis agent, while the thiazole ring is integral to the structure of antibiotics like penicillin and various anticancer agents.[1][4] The strategic hybridization of these two pharmacophores into a single molecular entity offers a compelling avenue for the development of novel therapeutics with potentially synergistic or enhanced biological activities.[1][5][6]

This application note provides a detailed guide for researchers and drug development professionals on the utilization of 2-bromopyridine-4-carbothioamide as a versatile and efficient precursor for the synthesis of a diverse library of novel pyridine-thiazole derivatives. The primary synthetic route explored is the robust and high-yielding Hantzsch thiazole synthesis, a classic cyclocondensation reaction that remains one of the most reliable methods for constructing the thiazole nucleus.[7][8][9]

Core Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, first described in 1887.[8] It facilitates the formation of a thiazole ring through the reaction of a thioamide with an α-haloketone.[7][9] The reaction proceeds via a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.

The Causality Behind the Mechanism:

  • SN2 Attack: The reaction initiates with the sulfur atom of the thioamide (2-bromopyridine-4-carbothioamide) acting as a potent nucleophile. It attacks the electrophilic α-carbon of the haloketone, displacing the halide (e.g., bromide) in a classic SN2 reaction.[7][10]

  • Intramolecular Cyclization: The resulting intermediate now contains both a nucleophilic nitrogen (from the thioamide) and an electrophilic carbonyl carbon (from the ketone). An intramolecular attack by the nitrogen atom onto the carbonyl carbon forms a five-membered heterocyclic intermediate.[7]

  • Dehydration: The final step is the elimination of a water molecule from this intermediate. This dehydration step is the thermodynamic driving force of the reaction, as it results in the formation of a stable, aromatic thiazole ring.[10]

Hantzsch_Mechanism cluster_reactants Reactants cluster_product Product Thioamide 2-Bromopyridine- 4-carbothioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S_N2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyridine-Thiazole Hybrid Intermediate2->Product Dehydration (-H₂O)

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Application in Drug Discovery: Targeting Cancer and Microbial Diseases

The pyridine-thiazole scaffold has demonstrated significant potential across various therapeutic areas. Numerous studies have reported potent biological activities for these hybrid molecules, validating the rationale for their synthesis.

  • Anticancer Activity: Pyridine-thiazole derivatives have shown promising results as antiproliferative agents. For instance, certain compounds have revealed significant cytotoxic activity against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines, with IC50 values in the low micromolar range.[1][11] These activities are often superior to standard chemotherapeutic agents like 5-fluorouracil.[1] The mechanism of action for some of these derivatives may involve the inhibition of critical cellular pathways, such as those regulated by protein kinases.[5]

  • Antimicrobial Properties: The persistent challenge of microbial resistance to existing antibiotics necessitates the discovery of new chemical entities.[4] Thiazole derivatives have been investigated for their antibacterial and antifungal properties, with some analogues showing high activity that exceeds standard antibiotics.[4]

Detailed Experimental Protocol: Synthesis of 2-(2-Bromopyridin-4-yl)-4-phenylthiazole

This protocol details a representative synthesis using 2-bromopyridine-4-carbothioamide and 2-bromoacetophenone as the α-haloketone.

Materials and Equipment:

  • 2-bromopyridine-4-carbothioamide

  • 2-bromoacetophenone (or other substituted α-haloketone)

  • Absolute Ethanol (EtOH)

  • Triethylamine (TEA) or Sodium Acetate (NaOAc)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter flask

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Synthesis_Workflow Start Combine Reactants in EtOH Reflux Heat to Reflux (2-6 hours) Start->Reflux Add Base (TEA) Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Reaction Incomplete Cool Cool to Room Temp. Monitor->Cool Reaction Complete Precipitate Pour into Cold Water/ Neutralize with Base Cool->Precipitate Filter Filter Solid Product (Buchner Funnel) Precipitate->Filter Purify Recrystallize from EtOH/DMF Filter->Purify Characterize Characterize (NMR, MS, MP) Purify->Characterize

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for 2-Bromopyridine-4-carbothioamide

Introduction Welcome to the Technical Support Center. Coupling 2-bromopyridine-4-carbothioamide with aryl boronic acids presents a dual-front chemical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. Coupling 2-bromopyridine-4-carbothioamide with aryl boronic acids presents a dual-front chemical challenge. The 2-halopyridine motif is electronically prone to sluggish transmetalation and competitive protodehalogenation. Simultaneously, the carbothioamide group acts as a potent catalyst poison; its soft sulfur atom has a high affinity for palladium, often sequestering the catalyst into inactive off-cycle states[1]. This guide provides causality-driven troubleshooting, optimized parameters, and self-validating protocols to ensure high-yielding carbon-carbon bond formation.

Mechanistic Pathway & Failure Points

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-Bromopyridine-4-carbothioamide) Pd0->OxAdd Ar-Br Poison Catalyst Poisoning (Thioamide/Pyridine Coordination) OxAdd->Poison Weak Ligands Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet Bulky Ligands (e.g., XPhos) RedElim Reductive Elimination (Product Formation) Transmet->RedElim Fast Transmetalation (Optimal Base/H2O) Dehal Protodehalogenation (Side Reaction) Transmet->Dehal Slow Transmetalation RedElim->Pd0 Regeneration

Suzuki-Miyaura catalytic cycle highlighting thioamide poisoning and dehalogenation pathways.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at <10% conversion, and I recover mostly starting material. Why is the catalyst dying? A: The primary culprit is catalyst poisoning by the thioamide moiety. Thioamides are strong L-type and X-type ligands that form highly stable, inactive square-planar complexes with Pd(II) intermediates[1]. Furthermore, the pyridine nitrogen can participate in bidentate coordination, effectively locking the catalyst in an off-cycle state. Solution: You must shift the coordination equilibrium away from the substrate. Employ bulky, electron-rich biaryl phosphine ligands like XPhos or bidentate ligands with large bite angles like dppf . The extreme steric bulk of XPhos prevents the multidentate coordination of the thioamide and pyridine, while its electron richness accelerates the oxidative addition. Increase catalyst loading to 5-10 mol% if necessary.

Q2: I am observing significant amounts of 4-pyridinecarbothioamide (protodehalogenation) instead of the cross-coupled product. How do I fix this? A: 2-Bromopyridines are highly susceptible to protodehalogenation. After oxidative addition, the resulting 2-pyridyl-Pd(II)-Br complex is relatively stable. If the subsequent transmetalation step is slow, the intermediate can undergo competitive protonation (often sourced from the solvent, boronic acid, or the thioamide N-H protons). Solution: Accelerate the transmetalation step. Transmetalation requires the formation of a reactive boronate complex[2]. Ensure you are using a biphasic solvent system containing water (e.g., 1,4-Dioxane/H2O in a 4:1 ratio). The presence of water dramatically increases the concentration of the reactive hydroxide-boronate species, allowing transmetalation to outcompete dehalogenation.

Q3: LC-MS analysis shows mass peaks corresponding to desulfurization or complete degradation of the thioamide group. What is causing this? A: Thioamides can undergo desulfurative cross-coupling (forming Pd-carbenes) or thermal degradation under strongly basic conditions, forming amidinium salts or nitriles[3][4]. This is exacerbated by high temperatures (>100 °C) and strong bases (e.g., KOtBu, NaOH). Solution: Switch to mild, inorganic bases such as K3PO4 or Na2CO3 [2]. These bases are strong enough to activate the boronic acid but mild enough to leave the acidic N-H protons of the thioamide intact. Strictly maintain the reaction temperature between 70–80 °C. Avoid any silver (Ag) or copper (Cu) additives, as these are known desulfurating agents that actively strip sulfur from thioamides[3].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and experimental outcomes for this specific substrate class.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Major Byproduct / Failure Mode
1Pd(PPh3)4 (5 mol%)Na2CO3 (2.0)Toluene/EtOH (4:1)100< 15%Desulfurization (High temp/weak ligand)
2Pd(dppf)Cl2 (5 mol%)KOtBu (2.0)1,4-Dioxane8030%Protodehalogenation (Lack of water)
3Pd(OAc)2 / PPh3K3PO4 (2.5)Dioxane/H2O (4:1)80< 10%Catalyst Poisoning (Thioamide binding)
4 Pd2(dba)3 / XPhos K3PO4 (2.5) Dioxane/H2O (4:1) 80 > 85% None (Optimized Conditions)

Experimental Workflow

Workflow Step1 1. Degas Solvents (Dioxane/H2O) Step2 2. Load Reagents (Ar-Br, Boronic Acid, Pd Catalyst, Base) Step1->Step2 Step3 3. Heat to 80°C (Inert Atmosphere) Step2->Step3 Step4 4. Monitor via LC-MS (Check for Desulfurization) Step3->Step4 Step5 5. Aqueous Workup & Chromatography Step4->Step5

Optimized experimental workflow for Suzuki coupling of thioamide-bearing substrates.

Self-Validating Protocol: Optimized Suzuki Coupling

Causality-driven methodology for the coupling of 2-bromopyridine-4-carbothioamide with aryl boronic acids.

Step 1: Preparation & Degassing In a Schlenk flask, combine 1,4-dioxane and deionized water (4:1 v/v). Degas the mixture by sparging with ultra-pure Argon for 30 minutes. Causality: Oxygen leads to homocoupling of the boronic acid and rapid oxidation of electron-rich phosphine ligands.

Step 2: Reagent Loading To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-bromopyridine-4-carbothioamide (1.0 equiv), the aryl boronic acid (1.5 equiv), K3PO4 (2.5 equiv), Pd2(dba)3 (2.5 mol%, yielding 5 mol% Pd), and XPhos (10 mol%). Causality: A 1:2 Pd-to-ligand ratio ensures complete formation of the active L1Pd(0) species, creating a steric shield that prevents thioamide coordination.

Step 3: Solvent Addition Transfer the degassed Dioxane/H2O mixture to the reaction vial under a positive stream of Argon. Seal the vial with a PTFE-lined septum cap.

Step 4: Reaction Execution Heat the mixture in a pre-equilibrated oil bath at 80 °C for 12–16 hours with vigorous stirring (800 rpm). Causality: Vigorous stirring is critical for biphasic reactions to maximize the interfacial surface area, accelerating transmetalation and preventing protodehalogenation.

Step 5: Validation & Quenching Monitor the reaction via LC-MS. Once the starting material is consumed, cool the vial to room temperature. Dilute with EtOAc and wash with water. Self-Validation Check: The aqueous layer should be slightly basic. If the organic layer is black, Pd black has precipitated, indicating ligand oxidation or catalyst death due to sulfur poisoning. A yellow/orange organic layer indicates an intact catalyst system.

Step 6: Purification Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Simple thiazole-based ligands for palladium(II)
  • Mechanism of action for thioamide deriv
  • Palladium-Catalyzed Desulfurative Hiyama Coupling of Thioureas to Achieve Amides via Selective C–N Bond Cleavage.
  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions.

Sources

Optimization

Technical Support Center: Purification of 2-Bromopyridine-4-carbothioamide

Welcome to the advanced troubleshooting and purification guide for 2-bromopyridine-4-carbothioamide . Designed for senior researchers and process chemists, this center addresses the specific physicochemical challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and purification guide for 2-bromopyridine-4-carbothioamide . Designed for senior researchers and process chemists, this center addresses the specific physicochemical challenges associated with isolating pyridine-based thioamides from crude reaction mixtures.

Because the C=S bond possesses a strong dipole that mimics the C=O bond, thioamides and their corresponding oxo-amide impurities often exhibit nearly identical retention factors ( Rf​ ) on normal-phase silica[1]. Furthermore, the presence of the electron-withdrawing 2-bromo substituent on the pyridine ring alters the basicity of the nitrogen, making the molecule sensitive to certain acidic workups. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Mechanistic Impurity Profiling: The Causality of Contamination

Before selecting a purification strategy, it is critical to understand why specific impurities form. The synthesis of 2-bromopyridine-4-carbothioamide is typically achieved via two main routes, each generating a distinct impurity profile:

  • Thionation of Amides (Lawesson's Reagent / P4​S10​ ): Converts 2-bromoisonicotinamide to the thioamide. This route generates stoichiometric amounts of highly polar, six-membered-ring phosphorus byproducts that streak on silica columns and trap the target compound[2].

  • Sulfuration of Nitriles ( H2​S / Base): Converts 2-bromo-4-cyanopyridine to the thioamide. Trace water in the reaction mixture leads to competitive hydrolysis, generating the oxo-amide (2-bromoisonicotinamide) as a persistent co-eluting impurity.

Pathways Nitrile 2-Bromo-4-cyanopyridine (Starting Material) Target 2-Bromopyridine- 4-carbothioamide (Target) Nitrile->Target Sulfuration Amide 2-Bromoisonicotinamide (Hydrolysis Impurity) Nitrile->Amide Trace H2O Reagent Sulfurizing Agent (H2S or Lawesson's) Reagent->Target Waste Phosphonates / Sulfur (Reagent Byproducts) Reagent->Waste Decomposition

Caption: Mechanistic pathway of 2-bromopyridine-4-carbothioamide synthesis and impurity generation.

Troubleshooting & FAQs

Q: My target thioamide and the oxo-amide byproduct co-elute on silica gel. How can I separate them? A: The replacement of oxygen with sulfur reduces the hydrogen-bonding ability of the thioamide, but the overall dipole moments remain similar, causing co-elution in standard Hexane/Ethyl Acetate systems[1]. Solution: Shift to a highly non-polar solvent system for crystallization rather than chromatography. Thioamides generally exhibit lower solubility in cold aliphatic hydrocarbons than their oxo-amide counterparts. Triturating the crude mixture in cold heptane/toluene often precipitates the pure thioamide while leaving the amide in solution.

Q: I used Lawesson's reagent, and my crude mixture is a sticky, foul-smelling oil that ruins my chromatography columns. What is the alternative? A: The sticky oil consists of diethyl thiophosphonate byproducts. You can utilize a chromatography-free phase separation method. By adding ethylene glycol to the crude mixture, the inherent six-membered-ring byproducts from Lawesson's reagent are decomposed and partitioned entirely into the glycol layer, leaving the target thioamide in the organic (toluene) layer[2].

Q: How do I remove elemental sulfur ( S8​ ) if I used the H2​S / S8​ oxidative coupling method? A: Elemental sulfur is highly soluble in carbon disulfide ( CS2​ ) and moderately soluble in hot toluene, but insoluble in water. A safer, self-validating approach is to wash the organic phase with a 10% aqueous sodium sulfite ( Na2​SO3​ ) solution. The sulfite reacts with S8​ to form water-soluble sodium thiosulfate ( Na2​S2​O3​ ).

Q: Why is my product degrading or turning black during solvent evaporation? A: Pyridine-carbothioamides can be thermally sensitive. Prolonged heating above 50°C in a rotary evaporator, especially in the presence of trace acidic impurities, can cause desulfurization or polymerization. Always evaporate solvents under high vacuum at a water bath temperature 35°C.

Step-by-Step Purification Protocols
Protocol A: Chromatography-Free Workup (For Lawesson's Reagent Routes)

This protocol exploits the differential solubility of phosphonate byproducts in diols to achieve >98% purity without silica gel[2].

  • Quench & Decompose: Upon reaction completion in toluene, add 1.0 volume equivalent of ethylene glycol and 1% (v/v) water to the crude mixture.

  • Thermal Partitioning: Stir the biphasic mixture vigorously at 95°C for 5 hours. Causality: The heat and trace water force the hydrolysis of the Lawesson's reagent byproducts into highly polarized, water/glycol-soluble thiophosphonates.

  • Phase Separation: Transfer to a separatory funnel while warm (~50°C). Separate the bottom ethylene glycol layer from the top toluene layer.

    • Self-Validation Step: Check the pH of the ethylene glycol layer; it should be highly acidic (pH 2–3) due to the partitioned thiophosphonates[2]. If pH > 4, decomposition is incomplete.

  • Decolorization: Treat the toluene layer with activated carbon (10% w/w of theoretical yield) for 30 minutes at room temperature, then filter through a Celite pad.

  • Crystallization: Concentrate the toluene layer under vacuum to 20% of its original volume. Add heptane dropwise until the solution becomes cloudy. Cool to 0°C to induce crystallization.

  • Filtration: Filter the yellow crystalline solid and wash with cold heptane.

Workflow Crude Crude Reaction Mixture Phase Ethylene Glycol / Toluene Phase Separation Crude->Phase Aqueous Glycol Phase (Discard Polar Waste) Phase->Aqueous Bottom Layer Organic Toluene Phase (Contains Target) Phase->Organic Top Layer Carbon Activated Carbon Treatment (Room Temp) Organic->Carbon Cryst Recrystallization (Toluene/Heptane) Carbon->Cryst Filter Celite Pure Pure Thioamide (>98% HPLC) Cryst->Pure Cool & Filter

Caption: Chromatography-free purification workflow for thioamides using ethylene glycol phase separation.

Protocol B: Flash Chromatography (For Nitrile / H2​S Routes)

When crystallization is not viable due to low reaction scale or high unreacted nitrile content, use this optimized chromatographic approach[3].

  • Sample Preparation: Dry-load the crude mixture onto deactivated silica gel (pre-treated with 1% Triethylamine). Causality: The basic pyridine nitrogen can interact strongly with acidic silanol groups, causing peak tailing. Deactivation prevents this.

  • Column Equilibration: Equilibrate the column with 100% Heptane.

  • Elution Gradient: Run a gradient from Heptane to Heptane:Ethyl Acetate (4:1 to 2:1)[3]. The unreacted 2-bromo-4-cyanopyridine will elute first, followed by the target thioamide.

  • Fraction Analysis:

    • Self-Validation Step: Spot fractions on a TLC plate and stain with KMnO4​ . The thioamide will rapidly reduce the stain (appearing as a bright yellow spot on a purple background) due to the nucleophilic sulfur. The oxo-amide impurity reacts significantly slower, allowing you to validate the purity of your fractions instantly.

  • Isolation: Pool the thioamide fractions and concentrate at 35°C to yield the product as a yellow solid.

Quantitative Data Summary

The following table summarizes the physicochemical properties utilized to separate 2-bromopyridine-4-carbothioamide from its common crude matrix components.

Compound / ImpurityMolecular WeightApprox. Rf​ (2:1 Heptane:EtOAc)Solubility ProfilePrimary Removal Strategy
2-Bromopyridine-4-carbothioamide 217.09 g/mol 0.45Soluble in EtOAc, DCM, warm Toluene. Insoluble in cold Heptane.Target Product
2-Bromo-4-cyanopyridine 183.01 g/mol 0.70Soluble in Hexanes, Heptane, Toluene.Elutes early in chromatography; remains in mother liquor during crystallization.
2-Bromoisonicotinamide 201.02 g/mol 0.40Soluble in MeOH, highly polar organics.Selective crystallization (Toluene/Heptane)[4] or careful gradient chromatography.
Diethyl thiophosphonate Variable0.00 - 0.20 (Streaks)Soluble in Ethylene Glycol, Water, Alcohols.Ethylene Glycol phase separation[2].
Elemental Sulfur ( S8​ ) 256.52 g/mol 0.95Soluble in CS2​ , warm Toluene. Insoluble in Water.Aqueous Na2​SO3​ wash prior to organic extraction.
References[2] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry (2021). Available at:https://www.beilstein-journals.org/bjoc/articles/17/69[1] Self-disproportionation of enantiomers (SDE) of chiral sulfoxides, amides and thioamides via achiral chromatography. Arkivoc (2017). Available at:https://www.arkat-usa.org/get-file/59823/[3] Catalytic Role of Elemental Sulfur in the DMSO-Promoted Oxidative Coupling of Methylhetarenes with Amines: Synthesis of Thioamides. RSC Advances (2015). Available at:https://pubs.rsc.org/en/content/articlelanding/2015/RA/C5RA19890H[4] Development of a continuous process for α-thio-β-chloroacrylamide synthesis with enhanced control of a cascade transformation. Beilstein Journal of Organic Chemistry (2016). Available at:https://www.beilstein-journals.org/bjoc/articles/12/246

Sources

Troubleshooting

troubleshooting low conversion rates in 2-bromopyridine-4-carbothioamide thioamidation

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the thioamidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the thioamidation of 2-bromo-4-cyanopyridine (nitrile precursor) or 2-bromo-4-pyridinecarboxamide (amide precursor) to yield 2-bromopyridine-4-carbothioamide .

This guide bypasses generic advice, focusing strictly on the causality of low conversion rates, self-validating experimental designs, and field-proven optimization strategies.

Diagnostic Workflow for Low Conversion

Before altering your stoichiometry, you must identify the chemical bottleneck. The following logic tree isolates the root cause based on your starting material and observed byproducts.

G Start Low Conversion Detected Precursor Identify Precursor Start->Precursor Nitrile 2-Bromo-4-cyanopyridine (Nitrile) Precursor->Nitrile Amide 2-Bromo-4-pyridinecarboxamide (Amide) Precursor->Amide Hydrolysis Amide Byproduct Detected? (Hydrolysis Issue) Nitrile->Hydrolysis LC-MS shows M+16 Decomp Stalled at <50%? (Reagent Decomposition) Amide->Decomp LC-MS shows unreacted SM LewisAcid Implement MgCl2 Lewis Acid Activation Hydrolysis->LewisAcid Fix via Activation P4S10 Switch to P4S10-Pyridine Complex Decomp->P4S10 Fix via Reagent Swap

Diagnostic workflow for troubleshooting low conversion in 2-bromopyridine-4-carbothioamide synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: I am starting from 2-bromo-4-cyanopyridine, but my LC-MS shows massive amounts of 2-bromo-4-pyridinecarboxamide instead of the thioamide. Why?

A1: This is a classic case of competitive hydrolysis. The nitrile carbon on the 2-bromopyridine ring is highly electrophilic. If there is any adventitious water in your solvent or hygroscopic reagents, hydration to the amide outcompetes thioamidation[1]. The Fix: You must rigorously exclude water and use anhydrous sodium hydrosulfide (NaSH). Furthermore, the addition of a mild Lewis acid, such as magnesium chloride (MgCl₂), is critical[1]. MgCl₂ coordinates to the nitrile nitrogen, specifically activating the carbon toward nucleophilic attack by the bulky hydrosulfide anion, thereby accelerating the desired pathway over hydrolysis[1].

Q2: My conversion from the amide precursor using Lawesson's Reagent (LR) is stalling at 50% and generating an intractable tar. How can I drive it to completion?

A2: Lawesson's reagent is highly effective for standard amides but notoriously sensitive to decomposition at elevated temperatures, often forming P-O-S polymers that complicate purification[2]. The electron-withdrawing 2-bromo group deactivates your amide, requiring higher temperatures that LR cannot survive. The Fix: Switch to a crystalline P₄S₁₀-pyridine complex in a polar solvent like acetonitrile or dimethyl sulfone[3]. This storable reagent is free from the impurities inherent in conventional P₄S₁₀ or LR, allowing for cleaner thionation at higher temperatures without rapid reagent decomposition[3].

Q3: Can I use aqueous ammonium sulfide to avoid handling hazardous H₂S gas or expensive anhydrous NaSH?

A3: Yes, with strict operational controls. Aqueous ammonium sulfide ((NH₄)₂S) is a highly viable, inexpensive substitute[4]. Counterintuitively, the highly nucleophilic character of the sulfide ion can override the hydrolytic effect of the water present in the reagent[4]. The Fix: For an electron-deficient aromatic nitrile like 2-bromo-4-cyanopyridine, perform the reaction in methanol at room temperature[5]. Do not heat the reaction, as elevated temperatures will trigger base-catalyzed elimination or hydrolysis.

Mechanistic Causality: Lewis Acid Activation

Understanding why a protocol works is the foundation of self-validating chemistry. Below is the mechanistic pathway demonstrating how MgCl₂ rescues stalled nitrile thioamidations.

Mechanism Nitrile Nitrile Precursor Activation Lewis Acid Coordination (MgCl2) Nitrile->Activation Mg2+ binds N Attack Nucleophilic Attack (SH- from NaSH) Activation->Attack Enhances electrophilicity Intermediate Imine-Thiolate Intermediate Attack->Intermediate C-S bond forms Product Thioamide Product Intermediate->Product Tautomerization

Mechanistic pathway of MgCl2-catalyzed nitrile thioamidation using sodium hydrosulfide.

Quantitative Reagent Comparison

To facilitate data-driven decision-making, the following table summarizes the performance metrics of common thionating systems applied to electron-deficient pyridines.

Thionating ReagentPrecursorTypical YieldOptimal TempPrimary Failure Mode / Byproduct
NaSH / MgCl₂ Nitrile85–95%25–40 °CAmide formation (if H₂O is present)
(NH₄)₂S (aq) Nitrile75–90%20–25 °CAmidine formation, partial hydrolysis
P₄S₁₀-Pyridine Amide80–95%80–165 °CUnreacted starting material (if wet)
Lawesson's Reagent Amide50–70%60–110 °CReagent decomposition, P-O-S polymers

Optimized Experimental Protocols

These methodologies are engineered to be self-validating. If a step fails, the physical observations (e.g., lack of precipitation, off-gassing) will immediately alert you.

Protocol A: Nitrile Conversion via NaSH / MgCl₂ Activation

Use this protocol when starting from 2-bromo-4-cyanopyridine to prevent hydrolysis.

  • System Preparation: Oven-dry a 100 mL round-bottom flask at 120 °C overnight. Cool under a continuous stream of dry Argon.

  • Substrate Dissolution: Dissolve 2-bromo-4-cyanopyridine (1.0 equiv, 10 mmol) in 20 mL of strictly anhydrous N,N-dimethylformamide (DMF)[1].

  • Lewis Acid Activation: Add anhydrous MgCl₂ (1.1 equiv, 11 mmol) in one portion. Stir for 15 minutes at room temperature to allow the Lewis acid-nitrile complex to form. Self-validation: The solution may slightly darken or become turbid.

  • Thionation: Add anhydrous NaSH (2.0 equiv, 20 mmol) portion-wise over 10 minutes to control minor exotherms.

  • Reaction Monitoring: Stir at 25–30 °C. Monitor via LC-MS. The reaction typically reaches >95% conversion within 4–6 hours. Do not exceed 40 °C to prevent base-catalyzed degradation[1].

  • Quench & Isolation: Pour the mixture into 100 mL of ice-cold water. The 2-bromopyridine-4-carbothioamide will precipitate as a yellow/orange solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Amide Conversion via P₄S₁₀-Pyridine Complex

Use this protocol when starting from 2-bromo-4-pyridinecarboxamide and Lawesson's reagent has failed.

  • Reagent Preparation: If not commercially sourced, prepare the P₄S₁₀-pyridine complex by reacting P₄S₁₀ with pyridine, filtering the crystalline product to remove impurities[3].

  • Reaction Setup: In a dry flask, suspend 2-bromo-4-pyridinecarboxamide (1.0 equiv, 10 mmol) in 25 mL of anhydrous acetonitrile[3].

  • Thionation: Add the P₄S₁₀-pyridine complex (1.2 equiv).

  • Thermal Activation: Heat the reaction to reflux (approx. 82 °C). The crystalline complex will dissolve, and the reaction will turn homogenous.

  • Monitoring: Check TLC (EtOAc/Hexane) after 2 hours. The thioamide will elute faster (higher Rf) than the highly polar starting amide.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography or recrystallization.

References

  • The Journal of Organic Chemistry (ACS). Mild Method for the Conversion of Amides to Thioamides. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). Thionations Using a P4S10−Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Available at:[Link]

  • ResearchGate. Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin. Available at:[Link]

  • ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Bromopyridine-4-carbothioamide vs. 2-Chloropyridine-4-carbothioamide

As a Senior Application Scientist, selecting the optimal halogenated building block is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. 2-Bromopyridine-4-carbothioamide and 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal halogenated building block is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. 2-Bromopyridine-4-carbothioamide and 2-Chloropyridine-4-carbothioamide are highly versatile, bifunctional intermediates widely used in drug discovery and materials science.

Both molecules feature two distinct reactive sites: a halogen at the C2 position (primed for metal-catalyzed cross-coupling and nucleophilic aromatic substitution) and a carbothioamide group at the C4 position (ideal for heterocycle synthesis). This guide provides an objective, data-driven comparison of their reactivity profiles, supported by mechanistic insights and validated experimental protocols.

Mechanistic and Thermodynamic Fundamentals

The comparative reactivity of 2-halopyridines is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE) and the electronegativity of the halogen atom ()[1].

  • Oxidative Addition (Cross-Coupling): In palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the C-X bond to the low-valent metal center. The C-Br bond is significantly weaker (~276 kJ/mol) than the C-Cl bond (~339 kJ/mol)[1]. Consequently, 2-bromopyridine-4-carbothioamide undergoes oxidative addition much faster and under milder conditions than its chlorinated counterpart.

  • Nucleophilic Aromatic Substitution (SNAr): In classic SNAr reactions, the rate-limiting step is the attack of the nucleophile to form the anionic Meisenheimer intermediate. Because chlorine is more electronegative than bromine, it renders the C2 carbon more electrophilic. Thus, 2-chloropyridine-4-carbothioamide often reacts faster in traditional SNAr pathways.

  • Single Electron Transfer (SET): Under specific photocatalytic or radical conditions, bromopyridines can exhibit superior reactivity via an SRN1 radical mechanism, exploiting the weaker C-Br bond for rapid radical anion fragmentation ()[2][3].

HalogenEffect Br 2-Bromopyridine Derivative BDE_Br Lower C-X BDE (~276 kJ/mol) Br->BDE_Br Cl 2-Chloropyridine Derivative BDE_Cl Higher C-X BDE (~339 kJ/mol) Cl->BDE_Cl OxAdd_Fast Fast Oxidative Addition (Broad Catalyst Scope) BDE_Br->OxAdd_Fast OxAdd_Slow Slow Oxidative Addition (Specialized Ligands) BDE_Cl->OxAdd_Slow

Impact of C-X bond dissociation energy on Pd-catalyzed oxidative addition.

Divergent Reactivity: The C2 vs. C4 Positions

The true power of these molecules lies in their orthogonal reactivity. The C4-carbothioamide group can be selectively condensed with α -haloketones to form thiazole rings (Hantzsch synthesis) without disturbing the C2-halogen. Conversely, the C2-halogen can be coupled via transition-metal catalysis while leaving the thioamide intact—though the thioamide sulfur can sometimes poison sensitive palladium catalysts, requiring careful ligand selection.

Workflow SM 2-Halo-4-pyridinecarbothioamide (X = Br or Cl) C2 C2-Position Reactivity (Cross-Coupling / SNAr) SM->C2 Metal Catalyst / Base C4 C4-Position Reactivity (Hantzsch Thiazole Synthesis) SM->C4 alpha-Haloketone Pd Pd-Catalyzed Coupling C2->Pd X=Br favored SNAr Nucleophilic Aromatic Substitution C2->SNAr X=Cl favored Thiazole Thiazole Derivative C4->Thiazole Condensation

Divergent synthetic pathways of 2-halo-pyridine-4-carbothioamides.

Comparative Performance Data

The following tables summarize the empirical performance of both derivatives across standard synthetic transformations. Data is benchmarked to highlight the trade-offs between reactivity and catalyst cost.

Table 1: General Reactivity Profile
Property2-Bromopyridine-4-carbothioamide2-Chloropyridine-4-carbothioamide
C-X Bond Dissociation Energy ~276 kJ/mol~339 kJ/mol
Pd-Catalyzed Cross-Coupling High reactivity, mild conditionsLower reactivity, requires bulky ligands
SNAr Reactivity (Classic) ModerateHigh (due to higher electronegativity)
SRN1 Radical Substitution HighLow
Cost and Stability Higher cost, light-sensitiveLower cost, highly stable
Table 2: Experimental Benchmarks for Suzuki-Miyaura Coupling

Conditions: 1.0 equiv substrate, 1.2 equiv Phenylboronic acid, 2.0 equiv K₂CO₃, 1,4-Dioxane/H₂O (4:1).

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)
2-Bromo derivative 5 mol% Pd(PPh₃)₄804>90%
2-Chloro derivative 5 mol% Pd(PPh₃)₄8024<20%
2-Chloro derivative 2 mol% Pd₂(dba)₃ / 4 mol% XPhos1001285%

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Chemoselective Hantzsch Thiazole Synthesis (C4 Functionalization)

This procedure selectively constructs a thiazole ring at the C4 position while leaving the C2-halogen (Br or Cl) completely intact for downstream cross-coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend 2-halopyridine-4-carbothioamide (5.0 mmol) in absolute ethanol (20 mL).

  • Addition: Add α -bromoacetophenone (5.2 mmol, 1.04 equiv) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

    • Causality: Ethanol is a protic solvent that stabilizes the polar transition states during the initial nucleophilic attack of the thioamide sulfur onto the α -carbon of the haloketone. Because this process does not involve transition-metal catalysis or strong bases, the C-X bond remains completely inert.

  • Isolation: Cool the reaction to room temperature. The hydrobromide salt of the product will precipitate. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Validation: Analyze via LC-MS. The mass spectrum should show the intact isotopic pattern of the halogen (e.g., a 3:1 ratio for 35 Cl/ 37 Cl or a 1:1 ratio for 79 Br/ 81 Br), confirming the C2 position was unreacted.

Protocol B: Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

This protocol describes the coupling of the challenging 2-chloropyridine-4-carbothioamide derivative. If using the bromo-derivative, the ligand (XPhos) can be omitted and standard Pd(PPh₃)₄ can be used.

Step-by-Step Methodology:

  • Preparation: To a Schlenk tube, add 2-chloropyridine-4-carbothioamide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.5 mmol).

    • Causality: For the 2-chloropyridine derivative, the use of a bulky, electron-rich biaryl phosphine ligand (XPhos) is mandatory. The electron-rich nature of XPhos increases the electron density on the palladium center, lowering the activation energy required to insert into the strong C-Cl bond ()[4].

  • Solvent Addition: Evacuate and backfill the tube with N₂ three times. Add degassed 1,4-Dioxane (8 mL) and degassed H₂O (2 mL).

    • Causality: A biphasic solvent system ensures the solubility of both the organic electrophile and the inorganic base. The dissolved base is critical for quaternizing the boronic acid into a reactive boronate complex, which accelerates the transmetalation step.

  • Reaction: Seal the tube and heat at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Strategic Recommendations

When designing a synthetic route involving these intermediates:

  • Choose the Bromo-derivative if your downstream chemistry involves highly sensitive functional groups that cannot tolerate temperatures above 80 °C, or if you wish to avoid the cost of proprietary phosphine ligands like XPhos or BrettPhos.

  • Choose the Chloro-derivative if you are scaling up a synthesis where starting material cost is a primary driver, or if your route requires harsh intermediate steps (e.g., strong oxidations or nucleophilic attacks at other positions) where the greater stability of the C-Cl bond prevents unwanted side reactions.

References
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. ACS Publications. [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health (PMC). [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromopyridine-4-Carbothioamide

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromopyridine-4-carbothioamide. By comparing its fragmentation behavior with that...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromopyridine-4-carbothioamide. By comparing its fragmentation behavior with that of related structural motifs, we offer a robust framework for the identification and characterization of this and similar molecules, grounded in established principles of mass spectrometry. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.

Introduction to Electron Ionization Mass Spectrometry and Fragmentation

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation.[1] The resulting mass spectrum is a fingerprint of the molecule, with the pattern of fragment ions providing valuable structural information. The stability of the resulting fragment ions and neutral losses dictates the preferred fragmentation pathways.[1] For a molecule like 2-bromopyridine-4-carbothioamide, the fragmentation is influenced by the pyridine ring, the bromine substituent, and the carbothioamide functional group.

Predicted Fragmentation Pattern of 2-Bromopyridine-4-Carbothioamide

The structure of 2-bromopyridine-4-carbothioamide contains several features that will influence its fragmentation: the pyridine ring, a bromine atom, and a carbothioamide group. The presence of bromine, with its two major isotopes 79Br and 81Br in a nearly 1:1 ratio, will result in characteristic isotopic doublets (M and M+2 peaks) for any fragment containing a bromine atom.[2][3]

Molecular Ion

The initial event in the mass spectrometer is the formation of the molecular ion. Due to the bromine isotopes, we expect to see a pair of peaks of roughly equal intensity at m/z 217 and 219, corresponding to [C6H5N2S79Br]+• and [C6H5N2S81Br]+•.

Key Fragmentation Pathways

The fragmentation of the molecular ion is predicted to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.

  • Loss of a Thioformyl Radical (•SH): A characteristic fragmentation of thioamides involves the loss of a sulfhydryl radical. This would result in fragment ions at m/z 184 and 186.

  • Loss of Hydrogen Sulfide (H2S): Another common fragmentation pathway for thioamides is the elimination of a neutral hydrogen sulfide molecule.[4] This would lead to fragment ions at m/z 183 and 185.

  • Cleavage of the Carbothioamide Group: The entire carbothioamide group can be lost as a radical (•CSNH2), leading to the formation of a 2-bromo-4-pyridinyl cation at m/z 156 and 158.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical, a common fragmentation for bromoaromatic compounds.[2][5][6] This would produce an ion at m/z 138.

  • Ring Fragmentation: Pyridine and its derivatives can undergo complex ring fragmentation. A common fragmentation for pyridines is the loss of HCN, which could occur from various fragments.[7][8] For example, the m/z 138 ion could lose HCN to produce a fragment at m/z 111.

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [M]+• m/z 217/219 F1 [M - •SH]+ m/z 184/186 M->F1 - •SH F2 [M - H2S]+• m/z 183/185 M->F2 - H2S F3 [M - •CSNH2]+ m/z 156/158 M->F3 - •CSNH2 F4 [M - •Br]+ m/z 138 M->F4 - •Br F5 [M - •Br - HCN]+ m/z 111 F4->F5 - HCN

Predicted fragmentation of 2-bromopyridine-4-carbothioamide.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of simpler, related molecules.

  • 2-Bromopyridine: The mass spectrum of 2-bromopyridine is dominated by the molecular ion (m/z 157/159) and the loss of the bromine atom to form the pyridinium cation (m/z 78). This supports the proposed loss of •Br from 2-bromopyridine-4-carbothioamide.

  • Pyridine-4-carboxamide: The amide analog would be expected to lose •NH2 (m/z 106) and the entire •CONH2 group (m/z 78). The thioamide is expected to show analogous, but distinct, losses of sulfur-containing species.

  • Thiobenzamide: Thiobenzamide exhibits characteristic losses of •SH and H2S, as well as cleavage of the C-C bond to form the benzoyl cation (m/z 105) and the thioformyl radical. This provides a strong basis for predicting similar fragmentation behavior for the carbothioamide group in the target molecule.

Tabulated Summary of Predicted Fragment Ions

m/z (Predicted)Proposed Ion Structure/FormulaRelative Abundance (Predicted)Fragmentation Pathway
217/219[C6H5N2SBr]+•ModerateMolecular Ion (M+•)
184/186[C6H4N2Br]+ModerateLoss of •SH from the molecular ion
183/185[C6H3N2Br]+•ModerateLoss of H2S from the molecular ion
156/158[C5H3NBr]+HighLoss of •CSNH2 from the molecular ion
138[C6H5N2S]+HighLoss of •Br from the molecular ion
111[C5H4S]+ModerateLoss of HCN from the [M - •Br]+ ion

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for acquiring an EI mass spectrum of a solid, thermally stable compound like 2-bromopyridine-4-carbothioamide using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Materials and Reagents
  • 2-bromopyridine-4-carbothioamide (purified solid)

  • High-purity volatile solvent (e.g., methanol, dichloromethane)

  • GC-MS instrument with an EI source

Procedure
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Set the injector temperature to 250°C.

    • Set the MS transfer line temperature to 280°C.

    • Set the ion source temperature to 230°C.

    • Ensure the EI source is set to the standard 70 eV.

    • Set the mass analyzer to scan a suitable range, for example, m/z 40-300.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition: Acquire the data over the course of the GC run.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound of interest and extract the mass spectrum. Analyze the fragmentation pattern as described in the preceding sections.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve sample in volatile solvent Inject Inject sample into GC Prep->Inject Separate Separation on GC column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Process Generate Mass Spectrum Detect->Process Interpret Interpret Fragmentation Process->Interpret

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Bromopyridine-4-carbothioamide

As a Senior Application Scientist, ensuring the integrity of your laboratory's Environmental Health and Safety (EHS) workflow is just as critical as the synthesis and assaying of your target compounds. 2-Bromopyridine-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of your laboratory's Environmental Health and Safety (EHS) workflow is just as critical as the synthesis and assaying of your target compounds. 2-Bromopyridine-4-carbothioamide is a highly valuable building block in drug discovery—particularly in the development of kinase inhibitors and novel heterocycles—but its unique structural motifs dictate a strict, non-negotiable disposal pathway.

This guide provides a field-proven, self-validating operational plan for the safe handling, segregation, and destruction of 2-Bromopyridine-4-carbothioamide waste.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To manage chemical waste safely, one must understand the causality between a molecule's structure and its macroscopic hazards. The disposal protocols for 2-Bromopyridine-4-carbothioamide are driven by two key structural features:

  • The Halogenated Pyridine Core: The presence of a carbon-bromine (C-Br) bond classifies this compound strictly as Halogenated Organic Waste [1]. If this material is mistakenly routed to standard non-halogenated waste streams and incinerated at lower temperatures, the incomplete combustion of the pyridine ring in the presence of bromine can catalyze the formation of highly toxic brominated dioxins and furans. Furthermore, thermal degradation yields hydrogen bromide (HBr) gas, which aggressively corrodes standard incinerator linings .

  • The Carbothioamide Moiety (-C(=S)NH₂): This functional group contains both sulfur and nitrogen. Thioamides can act as weak nucleophiles and are susceptible to vigorous, exothermic oxidative cleavage if mixed with strong oxidizers (e.g., concentrated nitric acid, peroxides). Upon combustion, this group releases sulfur oxides (SOx) and nitrogen oxides (NOx), necessitating disposal in facilities equipped with alkaline exhaust scrubbers.

Operational Waste Segregation & Packaging Protocols

The following step-by-step methodology ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[2] and OSHA's Hazard Communication Standard (HCS)[3]. Every step includes a built-in validation mechanism to prevent human error.

Step 1: Hazard Compatibility Verification
  • Action: Before adding 2-Bromopyridine-4-carbothioamide to any bulk waste container, verify that the container is entirely free of strong oxidizing agents, strong acids, and heavy metal salts.

  • Self-Validation System: Prior to adding liquid waste solutions, test a micro-aliquot of the bulk waste stream using broad-range pH indicator paper. The pH must read between 6 and 8. If the stream is highly acidic or basic, do not add the thioamide, as it may trigger the rapid evolution of sulfur dioxide (SO₂) gas and pressurize the container.

Step 2: Physical State Segregation
  • For Solid Waste (Powders/Crystals): Collect unreacted solid material inside a primary high-density polyethylene (HDPE) container. HDPE is required due to its superior resistance to organic leaching.

    • Self-Validation System: Double-bag the primary HDPE container in transparent, heavy-duty polyethylene bags. Visually inspect the outer bag for any particulate dust before sealing; this confirms that no toxic dust can aerosolize during EHS transit.

  • For Liquid Waste (Reaction Mixtures): If the compound is dissolved in common laboratory solvents (e.g., DMSO, Dichloromethane, or Methanol), the entire mixture must be designated as Halogenated Organic Liquid Waste.

    • Self-Validation System: Place the liquid waste carboy inside a secondary containment tray. Verify that the tray's volumetric capacity is at least 110% of the primary carboy's volume to ensure complete capture in the event of a structural failure.

Step 3: RCRA-Compliant Labeling
  • Action: Affix a standardized hazardous waste label detailing the exact contents. Do not use abbreviations. Write: "2-Bromopyridine-4-carbothioamide (Halogenated / Sulfur-Containing Organic Waste)."

  • Self-Validation System: Cross-reference the mass/volume declared on the waste label against your laboratory's digital chemical inventory system. The disposed amount must mathematically reconcile with the depleted stock, ensuring no material is unaccounted for .

Final Disposal & Destruction Pathways

Laboratory personnel do not "destroy" this chemical on-site; attempting to neutralize thioamides chemically without specialized equipment poses a severe exposure risk. Instead, the sealed, labeled containers are transferred to your institutional EHS department.

EHS will manifest the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method is High-Temperature Rotary Kiln Incineration (>1000°C) . This extreme thermal environment is required to fully cleave the strong C-Br bonds, while integrated wet alkaline scrubbers (e.g., NaOH spray systems) neutralize the resulting HBr, SOx, and NOx emissions before they can reach the atmosphere.

Emergency Spill Response Protocol

In the event of a localized laboratory spill, execute the following procedure:

  • Isolation & PPE: Evacuate the immediate 5-foot radius. Don standard chemical-resistant nitrile gloves, safety goggles, a flame-resistant lab coat, and an N95/P100 particulate respirator (if solid dust is visibly aerosolized).

  • Containment:

    • For Solids: Gently cover the powder with a damp, inert absorbent (e.g., sand or vermiculite) to suppress dust generation. Do NOT dry sweep.

    • For Liquids: Encircle the spill perimeter with chemical absorbent booms to prevent spreading into floor drains.

  • Collection: Use non-sparking plastic scoops to transfer the absorbed material into a wide-mouth HDPE hazardous waste bucket.

  • Validation: Swab the spill area with a compatible solvent (e.g., isopropanol) and check the swab under a UV lamp (if applicable to your derivative's fluorescence) to confirm complete decontamination before removing the isolation barrier.

Physicochemical & Hazard Summary

Table 1: Disposal Implications of 2-Bromopyridine-4-carbothioamide Properties

Property / FeatureDescriptionOperational Disposal Implication
Physical State Solid (Powder/Crystalline)High risk of aerosolization; requires double-bagging and dampening during spill cleanup.
Halogen Content Contains Bromine (C-Br bond)Must be strictly routed to Halogenated Waste to prevent dioxin formation during incineration.
Sulfur/Nitrogen Carbothioamide moietyCombustion releases SOx, NOx, and HBr; mandates high-temp incineration with wet scrubbers.
Chemical Reactivity Weak nucleophile / ReductantIncompatible with strong oxidizers (e.g., peroxides, nitric acid); strict segregation is required.

Waste Management Workflow Visualization

WasteWorkflow Start 2-Bromopyridine-4-carbothioamide Waste Generation CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid SolidContainer Double-bag in HDPE Solid Waste Bin Solid->SolidContainer Halogenated Halogenated Liquid Waste (Due to Bromine Content) Liquid->Halogenated Default Routing Labeling Apply RCRA/OSHA Compliant Label (Halogenated, Sulfur-Containing) SolidContainer->Labeling Halogenated->Labeling EHS EHS Collection & TSDF Manifesting Labeling->EHS Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubbers EHS->Incineration

Decision tree for the segregation, packaging, and final incineration of 2-Bromopyridine-4-carbothioamide.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version Source: National Research Council (US) / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazard Communication Standard Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Bromopyridine-4-carbothioamide

As a novel compound in drug discovery and development, 2-Bromopyridine-4-carbothioamide presents a unique set of handling requirements. While a specific Safety Data Sheet (SDS) for this compound is not yet widely availab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel compound in drug discovery and development, 2-Bromopyridine-4-carbothioamide presents a unique set of handling requirements. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough understanding of its constituent chemical moieties—a brominated pyridine ring and a carbothioamide group—allows for the development of a robust safety protocol. This guide provides essential, field-tested procedures for the safe handling, storage, and disposal of 2-Bromopyridine-4-carbothioamide, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: A Proactive Approach

Given its structure as a brominated pyridine derivative, 2-Bromopyridine-4-carbothioamide should be treated as a hazardous substance. Analogs such as 2-bromopyridine are known to be toxic if swallowed or in contact with skin, and can cause skin and eye irritation.[1][2] The presence of the carbothioamide group may also contribute to its toxicological profile. Therefore, a comprehensive risk assessment is paramount before any handling of this compound.

Assumed Hazard Profile:

Hazard ClassClassificationPrimary Concerns
Acute Toxicity (Oral) Category 3 (Assumed)Toxic if swallowed.[1][2]
Acute Toxicity (Dermal) Category 2 (Assumed)Potentially fatal in contact with skin.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][3]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling 2-Bromopyridine-4-carbothioamide. The following PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[4][5]

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing.[5]

  • Hand Protection: Nitrile or other solvent-resistant gloves are essential.[4] It is crucial to check the breakthrough time of the gloves for pyridine-like compounds. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A full-length laboratory coat, buttoned completely, is required to protect against skin contact.[5] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of 2-Bromopyridine-4-carbothioamide solid or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety at every stage of handling 2-Bromopyridine-4-carbothioamide.

Workflow for Handling 2-Bromopyridine-4-carbothioamide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of 2-Bromopyridine-4-carbothioamide.

Step-by-Step Handling Procedures:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing the appropriate PPE.

    • Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.[4]

    • Gather all necessary equipment, including spatulas, weigh boats, solvents, and glassware.

  • Handling:

    • All weighing and dissolution of solid 2-Bromopyridine-4-carbothioamide must be performed inside a chemical fume hood to prevent inhalation of dust particles.[3]

    • Use non-sparking tools when handling the solid, especially if it is a flammable liquid.[7]

    • When dissolving, add the solid slowly to the solvent to avoid splashing.

    • If performing a reaction, do so in a closed system whenever possible.

  • Storage:

    • Store 2-Bromopyridine-4-carbothioamide in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

    • The container must be clearly labeled with the full chemical name and associated hazards.[9] Keep the container tightly closed when not in use.[3][10]

Disposal Plan: Environmental Responsibility

Proper disposal of 2-Bromopyridine-4-carbothioamide and any associated contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation: As a halogenated organic compound, all waste containing 2-Bromopyridine-4-carbothioamide must be segregated into a designated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.[9]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "2-Bromopyridine-4-carbothioamide" as a constituent.[9]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weigh boats, must also be disposed of in the halogenated waste container.[9]

  • Disposal Method: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves incineration at high temperatures.[11]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek immediate medical attention.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.
Spill For a small spill within a fume hood, use an inert absorbent material like vermiculite or sand to contain and clean up the spill.[9] Place the absorbed material in a sealed container for disposal as halogenated waste.[9] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[13]

By adhering to these rigorous safety protocols, researchers can confidently work with 2-Bromopyridine-4-carbothioamide, advancing scientific discovery while prioritizing personal and environmental safety.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • Benchchem. (2025). Safe Disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Procedural Guide.
  • Avocado Research Chemicals Ltd. (2025, October 24).
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